molecular formula C62H117N23O13 B15567226 Idr-HH2

Idr-HH2

Cat. No.: B15567226
M. Wt: 1392.7 g/mol
InChI Key: DWNDXZCTRSFZOW-WDYIMXCRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Idr-HH2 is a useful research compound. Its molecular formula is C62H117N23O13 and its molecular weight is 1392.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C62H117N23O13

Molecular Weight

1392.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C62H117N23O13/c1-15-33(11)46(84-53(92)38(21-18-26-73-61(68)69)77-54(93)41(28-29(3)4)81-51(90)40(23-24-42(63)86)78-55(94)43(64)30(5)6)58(97)80-39(22-19-27-74-62(70)71)52(91)83-44(31(7)8)56(95)76-36(14)49(88)82-45(32(9)10)57(96)85-47(34(12)16-2)59(98)79-37(20-17-25-72-60(66)67)50(89)75-35(13)48(65)87/h29-41,43-47H,15-28,64H2,1-14H3,(H2,63,86)(H2,65,87)(H,75,89)(H,76,95)(H,77,93)(H,78,94)(H,79,98)(H,80,97)(H,81,90)(H,82,88)(H,83,91)(H,84,92)(H,85,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47-/m0/s1

InChI Key

DWNDXZCTRSFZOW-WDYIMXCRSA-N

Origin of Product

United States

Foundational & Exploratory

Idr-HH2 mechanism of action in innate immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Idr-HH2 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR) peptides are a class of synthetic immunomodulatory agents designed to enhance protective innate immune responses while dampening potentially harmful inflammation.[1][2][3] this compound, a member of this family, has demonstrated significant potential as a novel anti-infective and immunomodulatory agent.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in innate immunity, focusing on its effects on key immune cells, the underlying signaling pathways, and its efficacy in preclinical models.

Core Mechanism of Action

This compound exerts its effects by selectively modulating the functions of innate immune cells, primarily neutrophils and monocytes.[4][5] The core of its mechanism is to bolster the host's ability to recruit immune cells to the site of infection or inflammation and enhance their antimicrobial activities, while simultaneously suppressing excessive inflammatory responses that can lead to tissue damage.[1][2]

Modulation of Neutrophil Function

Neutrophils are critical first responders in the innate immune system. This compound has been shown to significantly influence several of their key functions:

  • Enhanced Chemokine Production and Migration: this compound induces the production of chemokines by neutrophils, which in turn promotes the migration of these cells to sites of infection.[4]

  • Increased Adhesion: The peptide enhances the adhesion of neutrophils to endothelial cells, a critical step for their extravasation from the bloodstream into tissues. This process is dependent on β₂ integrins.[4]

  • Augmented Antimicrobial Activity: this compound increases the release of endogenous antimicrobial peptides from neutrophils, such as human α-defensins and LL-37.[4] This contributes to an enhanced killing of pathogens like Escherichia coli.[4]

  • Suppression of Inflammatory Responses: Notably, this compound can suppress inflammatory responses mediated by lipopolysaccharide (LPS). It achieves this by reducing neutrophil degranulation, the release of reactive oxygen species (ROS), and the production of pro-inflammatory cytokines like TNF-α and IL-10.[4]

Modulation of Monocyte Function

This compound also influences the behavior of monocytes, which are key players in orchestrating the immune response and differentiating into macrophages. The peptide promotes the adhesion of monocytes and the monocytic cell line THP-1 to fibronectin.[5] While the direct chemoattractant activity of a related peptide, IDR-1002, was found to be lacking, it significantly enhanced the migration of monocytes towards chemokines.[6]

Signaling Pathways

The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling pathways.

MAPK Pathway in Neutrophils

The production of chemokines by neutrophils in response to this compound is dependent on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][7] The use of specific inhibitors for MAPK has confirmed its essential role in this process.[4]

MAPK_Pathway IdrHH2 This compound Receptor Unknown Receptor IdrHH2->Receptor Binds MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Activates Chemokine_Production Chemokine Production MAPK_Pathway->Chemokine_Production Leads to Neutrophil_Migration Neutrophil Migration Chemokine_Production->Neutrophil_Migration Promotes

Caption: this compound signaling in neutrophils via the MAPK pathway.

PI3K-Akt Pathway in Monocytes

For the related peptide IDR-1002, the enhancement of monocyte adhesion and migration is mediated by the Phosphoinositide 3-Kinase (PI3K)-Akt pathway, which leads to the activation of β₁-integrins.[6] Given the similar effects of this compound on monocyte adhesion, a comparable pathway may be involved.

PI3K_Akt_Pathway IDR IDR Peptide (e.g., IDR-1002, potentially this compound) PI3K_Akt PI3K-Akt Pathway IDR->PI3K_Akt Activates Beta1_Integrin β₁-Integrin Activation PI3K_Akt->Beta1_Integrin Leads to Monocyte_Adhesion Monocyte Adhesion to Fibronectin Beta1_Integrin->Monocyte_Adhesion Enhanced_Migration Enhanced Migration towards Chemokines Monocyte_Adhesion->Enhanced_Migration

Caption: Proposed PI3K-Akt pathway for IDR peptide action in monocytes.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: Antimicrobial Activity of this compound
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis29.3 ± 11.8 µg/mL[2][8]
Pseudomonas aeruginosa75 µg/mL[5]
Staphylococcus aureus38 µg/mL[5]
Table 2: In Vivo Efficacy of this compound against Mycobacterium tuberculosis
Treatment ParameterEffectReference
Lung Bacillary LoadsSignificant decrease with 32 µg of this compound administered three times a week.[2][8]
Pneumonia AreaSignificant reduction in the area of pneumonia in the lungs with the same treatment regimen.[2][8]
Table 3: Chemokine Induction
ChemokineEffect of this compoundReference
MCP-1More potent induction compared to the inactive peptide IDR-1002.[2][9]

Experimental Protocols

Detailed experimental protocols require access to the full-text articles. However, based on the available literature, the following methodologies are key to studying the mechanism of action of this compound.

In Vitro Antimicrobial Activity Assay
  • Objective: To determine the direct antimicrobial activity of this compound.

  • Methodology: A resazurin-based microplate assay is commonly used for M. tuberculosis. The peptide is serially diluted in a 96-well plate containing the bacterial culture. After incubation, resazurin (B115843) is added, and the color change (indicating cell viability) is measured to determine the MIC.[8]

Cytokine/Chemokine Induction Assay
  • Objective: To measure the ability of this compound to induce the production of cytokines and chemokines.

  • Methodology: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell populations (e.g., neutrophils) are isolated and cultured with various concentrations of this compound.[8] Supernatants are collected after a defined incubation period, and the levels of specific cytokines/chemokines (e.g., MCP-1, TNF-α) are quantified using ELISA or multiplex bead arrays.[8]

Neutrophil Adhesion Assay
  • Objective: To assess the effect of this compound on neutrophil adhesion to endothelial cells.

  • Methodology: A monolayer of human umbilical vein endothelial cells (HUVECs) is grown in a multi-well plate. Human neutrophils, pre-treated with this compound or a control, are labeled with a fluorescent dye and added to the HUVEC monolayer. After incubation and washing to remove non-adherent cells, the fluorescence of the remaining adherent neutrophils is quantified.

Animal Models of Infection
  • Objective: To evaluate the in vivo efficacy of this compound.

  • Methodology: For M. tuberculosis, BALB/c mice are infected intratracheally with a high dose of the bacteria.[8] Treatment with this compound or a saline control is initiated at a specific time point post-infection. Efficacy is assessed by quantifying the bacterial load in the lungs and by histological analysis of lung tissue to determine the extent of pneumonia.[2][8]

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Antimicrobial_Assay Antimicrobial Activity (MIC Determination) Cell_Isolation Isolate Human Neutrophils/Monocytes Functional_Assays Functional Assays: - Adhesion - Migration - Phagocytosis Cell_Isolation->Functional_Assays Signaling_Analysis Signaling Pathway Analysis: - Western Blot (MAPK, Akt) - Inhibitor Studies Cell_Isolation->Signaling_Analysis Cytokine_Assay Cytokine/Chemokine Induction (ELISA) Cell_Isolation->Cytokine_Assay Infection_Model Establish Animal Infection Model (e.g., M. tuberculosis) Treatment Administer this compound or Control Infection_Model->Treatment Outcome_Analysis Outcome Analysis: - Bacterial Load - Histopathology - Cytokine Levels in Lungs Treatment->Outcome_Analysis

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a promising immunomodulatory peptide that enhances innate immunity through a dual mechanism of promoting effective host defense and suppressing excessive inflammation.[1][4] Its ability to modulate neutrophil and monocyte function through specific signaling pathways like the MAPK and potentially the PI3K-Akt pathways underscores its targeted mechanism of action.[4][6] The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a therapeutic agent against bacterial infections, including those caused by drug-resistant strains.[2][8] Further research focusing on detailed molecular interactions and clinical trials will be crucial in translating the potential of this compound into clinical applications.

References

The Multifaceted Functions of Idr-HH2 Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idr-HH2 is a synthetic innate defense regulator (IDR) peptide with significant potential in the fields of immunology and drug development. Conceptually derived from the bovine host defense peptide bactenecin, this compound exhibits a range of immunomodulatory and antimicrobial properties. Unlike traditional antibiotics that directly target and kill pathogens, this compound primarily functions by modulating the host's innate immune response to effectively clear infections while simultaneously dampening harmful inflammatory reactions. This technical guide provides a comprehensive overview of the core functions of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and development.

Core Functions of this compound

The primary functions of this compound can be categorized into two main areas: immunomodulation and direct antimicrobial activity.

Immunomodulatory Activity

This compound exerts its immunomodulatory effects by influencing the behavior of key innate immune cells, particularly neutrophils and monocytes.

  • Neutrophil Modulation: this compound has been shown to modulate a variety of neutrophil functions. It enhances neutrophil adhesion to endothelial cells, a critical step for their migration to sites of infection, in a β₂ integrin-dependent manner[1]. The peptide also induces neutrophil migration and the production of chemokines, which further recruit other immune cells[1]. Furthermore, this compound stimulates the release of neutrophil-generated host defense peptides (HDPs) such as human α-defensins and LL-37, augmenting the direct killing of pathogens like Escherichia coli[1][2]. A key feature of this compound is its ability to suppress harmful inflammatory responses by significantly inhibiting lipopolysaccharide (LPS)-mediated neutrophil degranulation, the release of reactive oxygen species (ROS), and the production of pro-inflammatory cytokines like TNF-α and IL-10[2].

  • Monocyte and Macrophage Modulation: this compound promotes the adhesion of monocytes and the human monocytic cell line THP-1 to fibronectin. This process is crucial for monocyte recruitment to inflamed tissues. Studies on the related peptide IDR-1002, which shares functional similarities with this compound, have revealed that this enhanced adhesion and migration is mediated through the activation of β₁-integrins via the PI3K-Akt signaling pathway. This compound is a potent inducer of the monocyte/macrophage chemokine MCP-1 (CCL2), which is vital for the recruitment of these cells to combat infection.

Antimicrobial Activity

While its primary role is immunomodulatory, this compound also possesses direct, albeit modest, antimicrobial activity against a range of bacteria. This dual functionality makes it a promising candidate for anti-infective therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the antimicrobial and immunomodulatory activities of this compound.

Table 1: Antimicrobial Activity of this compound

Target OrganismMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa75 µg/mL
Staphylococcus aureus38 µg/mL
Mycobacterium tuberculosis (drug-susceptible & MDR strains)15-30 µg/mL

Table 2: Immunomodulatory Activities of this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)

ActivityAnalyteInduction/Reduction LevelConditionsReference
Chemokine InductionMCP-1 (CCL2)Significantly induced20 µg/mL peptide stimulation
Chemokine InductionGro-α (CXCL1)Significantly induced20 µg/mL peptide stimulation
Anti-inflammatory ActivityTNF-αSignificantly reducedIn LPS-stimulated cells

Signaling Pathways

This compound activates intracellular signaling pathways to exert its effects on immune cells. The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways have been identified as crucial mediators of its function.

MAPK Signaling Pathway in Neutrophils

In neutrophils, this compound activates the MAPK pathway, which is essential for the production of chemokines. This activation leads to the recruitment of other immune cells to the site of infection, amplifying the immune response.

MAPK_Pathway IdrHH2 This compound Receptor Cell Surface Receptor IdrHH2->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors ChemokineProduction Chemokine Production TranscriptionFactors->ChemokineProduction

Caption: this compound-induced MAPK signaling cascade in neutrophils.

PI3K-Akt Signaling Pathway in Monocytes

In monocytes, the adhesion to fibronectin and subsequent enhanced migration towards chemokines are mediated by the PI3K-Akt pathway. This pathway leads to the activation of β₁-integrins, which are crucial for cell adhesion.

PI3K_Akt_Pathway IdrHH2 This compound Receptor Cell Surface Receptor IdrHH2->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IntegrinActivation β₁-Integrin Activation Akt->IntegrinActivation CellAdhesion Monocyte Adhesion to Fibronectin IntegrinActivation->CellAdhesion CellMigration Enhanced Migration towards Chemokines CellAdhesion->CellMigration

Caption: PI3K-Akt pathway activation by this compound in monocytes.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the function of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

  • A modified microtiter dilution method is typically used.

  • The peptide is serially diluted in a 96-well plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacteria grown to the mid-logarithmic phase are added to each well at a standardized concentration (e.g., 2–7 × 10⁵ CFU/ml).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible turbidity is observed. For M. tuberculosis, a Resazurin Microtiter Assay (REMA) plate method is often employed, where a color change indicates bacterial viability.

Monocyte Adhesion Assay

Objective: To quantify the adhesion of monocytes to an extracellular matrix protein, such as fibronectin, in response to this compound.

Methodology:

  • 96-well plates are coated with fibronectin.

  • Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., eFluor 450).

  • The labeled cells are pre-incubated with various concentrations of this compound or a control peptide.

  • The treated cells are then added to the fibronectin-coated wells and incubated for a short period (e.g., 30 minutes) to allow for adhesion.

  • Non-adherent cells are removed by washing.

  • The fluorescence of the remaining adherent cells is measured using a plate reader. The increase in fluorescence corresponds to an increase in cell adhesion.

Neutrophil Migration Assay (Chemotaxis)

Objective: To assess the ability of this compound to induce neutrophil migration.

Methodology:

  • A Boyden chamber or a similar transwell system with a porous membrane is used.

  • The lower chamber is filled with a solution containing this compound at various concentrations or a known chemoattractant as a positive control.

  • A suspension of isolated human neutrophils is added to the upper chamber.

  • The chamber is incubated for a period to allow neutrophils to migrate through the membrane towards the chemoattractant in the lower chamber.

  • The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or flow cytometry.

Cytokine/Chemokine Production Assay

Objective: To measure the levels of cytokines and chemokines produced by immune cells in response to this compound.

Methodology:

  • Human PBMCs or specific immune cell populations (e.g., neutrophils, monocytes) are isolated from whole blood.

  • The cells are cultured in the presence of various concentrations of this compound, a control peptide, or a stimulant like LPS.

  • After an appropriate incubation period, the cell culture supernatant is collected.

  • The concentrations of specific cytokines and chemokines (e.g., MCP-1, Gro-α, TNF-α) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Conclusion and Future Directions

This compound is a promising immunomodulatory peptide with a dual mechanism of action that enhances the host's ability to fight infection while controlling inflammation. Its demonstrated efficacy in modulating neutrophil and monocyte function, coupled with its direct antimicrobial properties, positions it as a strong candidate for the development of novel anti-infective therapies. Future research should focus on its in vivo efficacy in various infection models, pharmacokinetic and pharmacodynamic profiling, and safety assessments. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for its translation into clinical applications.

References

An In-depth Technical Guide to the Immunomodulatory Properties of Idr-HH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Innate Defense Regulator (IDR) peptide Idr-HH2 is a synthetic immunomodulatory agent with demonstrated potential in modulating the host's innate immune response. This technical guide provides a comprehensive overview of the core immunomodulatory properties of this compound, with a focus on its effects on key immune cells, the underlying signaling pathways, and detailed experimental methodologies. Quantitative data from published studies are summarized for comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development who are interested in the therapeutic potential of this compound.

Introduction

Innate Defense Regulator peptides are a class of synthetic molecules designed to modulate the innate immune system, offering a promising therapeutic strategy for a variety of conditions, including infectious diseases and inflammatory disorders. This compound, a 12-amino-acid peptide (VQLRIRVAVIRA-NH2), has emerged as a significant member of this class, exhibiting a range of immunomodulatory activities. Unlike traditional antimicrobial agents, this compound primarily functions by enhancing the host's own defense mechanisms while concurrently suppressing potentially harmful inflammatory responses[1][2]. This dual activity makes it a compelling candidate for further investigation and development.

Immunomodulatory Activities of this compound

This compound exerts its effects on various immune cells, most notably neutrophils and macrophages. Its activities include the modulation of cell migration, adhesion, and the production of signaling molecules such as chemokines and cytokines.

Effects on Neutrophil Function

Neutrophils are critical first responders in the innate immune system. This compound has been shown to significantly influence several aspects of neutrophil function.

  • Chemotaxis and Migration: this compound acts as a chemoattractant for neutrophils, promoting their migration to sites of infection or inflammation[3][4]. The optimal chemotactic dose for human neutrophils has been identified as 5 µg/ml[3][4].

  • Adhesion: The peptide enhances the adhesion of neutrophils to endothelial cells, a crucial step in the inflammatory response that allows these immune cells to exit the bloodstream and enter tissues[5]. This process is dependent on β2 integrins[5].

  • Suppression of LPS-Induced Responses: this compound can suppress the inflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacteria. This includes the reduction of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), and the release of reactive oxygen species (ROS)[5][6][7][8].

Effects on Macrophage and Monocyte Function

This compound also modulates the activity of macrophages and their precursor monocytes.

  • Chemokine and Cytokine Production: this compound can induce the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which are involved in the recruitment of monocytes and other immune cells[9][10]. It has also been shown to suppress the basal levels of TNF-α in macrophages[11].

  • Adhesion: The peptide promotes the adhesion of monocytes and the human monocytic cell line THP-1 to fibronectin[12].

Quantitative Data Summary

The following tables summarize the available quantitative data on the immunomodulatory effects of this compound.

Table 1: Chemotactic Activity of this compound

Cell TypeOptimal Chemotactic DoseReference
Human Neutrophils5 µg/ml[3][4]
THP-1 cells5 µg/ml[3]
RAW264.7 cells10 µg/ml[3]

Table 2: Antimicrobial Activity of this compound

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa75 µg/mL[12]
Staphylococcus aureus38 µg/mL[12]
Mycobacterium tuberculosis H37Rv29.3 µg/mL[13]

Table 3: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis

TreatmentEffect on Bacterial Load in LungsEffect on Lung PneumoniaReference
This compound (1 mg/kg, intratracheal)Significant reduction in M. tuberculosis CFUSignificant reduction in pneumonic area[14][15]

Signaling Pathways

The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a key player in the cellular response to this compound.

MAPK Signaling Pathway

Activation of the MAPK signaling cascade, which includes p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is crucial for the this compound-induced production of chemokines in neutrophils[5][16]. When this compound engages with its cellular receptor(s), it triggers a phosphorylation cascade that ultimately leads to the activation of transcription factors responsible for chemokine gene expression.

Idr_HH2_MAPK_Signaling Idr_HH2 This compound Receptor Cell Surface Receptor(s) Idr_HH2->Receptor MAPKKK MAPK Kinase Kinase (e.g., MEKK) Receptor->MAPKKK MAPKK MAPK Kinase (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Chemokine_Production Chemokine Production (e.g., MCP-1, IL-8) Transcription_Factors->Chemokine_Production caption This compound-Induced MAPK Signaling Pathway

This compound-Induced MAPK Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Human Neutrophil Isolation from Whole Blood

This protocol describes a standard method for isolating human neutrophils from peripheral blood using density gradient centrifugation.

Materials:

  • Anticoagulated (e.g., with EDTA) whole human blood

  • Density gradient medium (e.g., Polymorphprep™)

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Carefully layer 5 mL of whole blood over 5 mL of room temperature density gradient medium in a centrifuge tube.

  • Centrifuge at 500 x g for 35 minutes at room temperature with the brake off.

  • After centrifugation, six distinct layers should be visible. Carefully aspirate and discard the upper layers (plasma, monocytes, and the upper band of the separation medium).

  • Collect the neutrophil-rich layer and the separation medium below it into a new centrifuge tube.

  • Wash the collected cells by adding HBSS without Ca²⁺/Mg²⁺ to a final volume of 45 mL and centrifuge at 350 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 60-90 seconds to lyse contaminating erythrocytes.

  • Stop the lysis by adding PBS and centrifuge at 250 x g for 5 minutes.

  • Wash the neutrophil pellet with PBS and resuspend in the appropriate medium for downstream assays.

Neutrophil Chemotaxis Assay (Transwell Method)

This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.

Materials:

  • Transwell inserts (3.0 µm pore size) for 24-well plates

  • Isolated human neutrophils

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound

  • Detection reagent (e.g., Calcein-AM or a myeloperoxidase activity assay kit)

Procedure:

  • Add 600 µL of chemotaxis medium containing different concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µg/ml) to the lower chambers of a 24-well plate.

  • Resuspend isolated neutrophils in chemotaxis medium at a concentration of 1 x 10⁷ cells/ml.

  • Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes.

  • After incubation, remove the inserts. Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring myeloperoxidase activity or by pre-labeling the neutrophils with a fluorescent dye like Calcein-AM and measuring fluorescence.

Cytokine Measurement by ELISA

This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., human TNF-α)

  • Cell culture supernatants from neutrophil or macrophage cultures treated with this compound and/or LPS

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well microplate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution to stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

Western Blot for MAPK Phosphorylation

This protocol details the detection of phosphorylated MAPK proteins (p38, ERK, JNK) in cell lysates by Western blotting.

Materials:

  • Isolated neutrophils or macrophages

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibodies against phosphorylated and total p38, ERK, and JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin.

Experimental_Workflow cluster_assays Functional Assays Adhesion Neutrophil Adhesion Assay Data Data Analysis & Interpretation Adhesion->Data Migration Neutrophil Migration Assay Migration->Data Cytokine Cytokine Production (ELISA) Cytokine->Data Signaling MAPK Signaling (Western Blot) Signaling->Data Blood Whole Blood Collection Isolation Neutrophil Isolation Blood->Isolation Treatment This compound Treatment Isolation->Treatment Treatment->Adhesion Treatment->Migration Treatment->Cytokine Treatment->Signaling caption Experimental Workflow for this compound Immunomodulation Studies

Experimental Workflow for this compound Studies

Conclusion

This compound is a promising immunomodulatory peptide with a multifaceted mechanism of action that involves the enhancement of innate immune cell function while controlling excessive inflammation. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, further defining its in vivo efficacy in a broader range of disease models, and optimizing its delivery and formulation for clinical use. The continued exploration of this compound and other Innate Defense Regulators holds the potential to yield novel and effective therapies for a variety of challenging medical conditions.

References

In-Depth Technical Guide: Antibacterial Spectrum of Idr-HH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of the synthetic innate defense regulator peptide, Idr-HH2. The document summarizes its antimicrobial efficacy, details the experimental methodologies for assessing its activity, and visualizes relevant biological pathways and workflows.

Antibacterial Spectrum of this compound

This compound has demonstrated a modest direct antibacterial activity against a range of pathogenic bacteria. Its primary mechanism is recognized as immunomodulatory, enhancing the host's innate immune response to infection. However, it does possess intrinsic antimicrobial properties, which have been quantified by determining its Minimum Inhibitory Concentration (MIC) against several bacterial species.

Quantitative Antimicrobial Data

The antibacterial efficacy of this compound is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) values against various bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial SpeciesStrainGram StainingMIC (µg/mL)Reference
Pseudomonas aeruginosaNot SpecifiedGram-Negative75[1]
Staphylococcus aureusNot SpecifiedGram-Positive38[1]
Mycobacterium tuberculosisH37RvNot Applicable29.3 ± 11.8[1]
Mycobacterium tuberculosisMultidrug-Resistant (MDR)Not Applicable15-30[1]

Note: The activity of this compound is considered modest, particularly when compared to conventional antibiotics. Its therapeutic potential is likely derived from a combination of this direct antimicrobial action and its significant immunomodulatory functions.[1]

Experimental Protocols

The following section details the generalized experimental methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides like this compound. This protocol is a synthesis of standard laboratory practices for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound peptide

  • Bacterial cultures (e.g., P. aeruginosa, S. aureus, M. tuberculosis)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

  • Resazurin (B115843) sodium salt (for viability testing, particularly with M. tuberculosis)

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into 5 mL of appropriate broth and incubated overnight at 37°C with shaking.

    • The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard. This is further diluted to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or a buffer that does not affect peptide stability or bacterial growth).

    • Serial two-fold dilutions of the this compound stock solution are prepared in the appropriate growth medium directly in the 96-well microtiter plate.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

    • Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth only, no bacteria).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

    • For some bacteria like M. tuberculosis, a viability indicator such as resazurin may be added. A color change (e.g., from blue to pink) indicates metabolically active cells, and the MIC is the lowest concentration where this color change does not occur.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for MIC determination and the known signaling pathway activated by IDR peptides in host cells.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Inoculum start->bacterial_culture peptide_dilution Prepare Serial Dilutions of this compound start->peptide_dilution inoculation Inoculate Microtiter Plate bacterial_culture->inoculation peptide_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

While this compound has direct antibacterial properties, its more significant role is in modulating the host's immune response. IDR peptides, including this compound, have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in host immune cells such as neutrophils. This activation leads to various cellular responses that contribute to clearing infections.

MAPK_Signaling_Pathway cluster_input Stimulus cluster_pathway Host Cell Signaling Cascade cluster_output Cellular Response IDR_HH2 This compound MAPKKK MAPKKK (e.g., MEKK1) IDR_HH2->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK/p38) MAPKK->MAPK Phosphorylates Transcription_Factors Activation of Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Caption: Activation of the MAPK signaling pathway in host cells by this compound.

Disclaimer: As of the current literature, there is no specific information available on the direct signaling pathways within bacterial cells that are affected by this compound. The primary characterized mechanism of action on signaling pathways is related to its immunomodulatory effects on host cells.

References

Technical Guide: The Immunomodulatory Activity of the IDR-HH2 Peptide in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthetic peptide, Innate Defense Regulator HH2 (IDR-HH2), represents a novel class of immunomodulatory agents that do not function as direct antimicrobials but instead modulate the host's innate immune response. This technical guide provides an in-depth analysis of the known signaling activities of this compound and related peptides in macrophages and other myeloid cells. Evidence indicates that this compound promotes a pro-host phenotype by selectively inducing chemokines to enhance immune cell recruitment while dampening excessive inflammatory responses. The primary mechanism of action involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the production of key chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1). This document details the signaling cascade, summarizes key quantitative data, provides representative experimental protocols, and visualizes the involved pathways and workflows.

Introduction to this compound

This compound (sequence: VQLRIRVAVIRA-NH2) is a synthetic cationic peptide derived from bactenecin, a bovine host defense peptide[1][2]. Unlike traditional antibiotics, IDR peptides possess minimal direct antimicrobial activity. Their therapeutic potential lies in their ability to modulate innate immunity, specifically by enhancing the recruitment of key immune cells like monocytes and macrophages while suppressing potentially damaging inflammatory cytokine production[1][3]. In animal models of Mycobacterium tuberculosis infection, treatment with this compound has been shown to reduce bacterial loads and decrease lung inflammation, which was associated with the appearance of "activated macrophages" in the tissue[1]. These peptides represent a promising strategy for treating infections, especially those caused by drug-resistant pathogens, by augmenting the host's own defense mechanisms.

The this compound-Modulated Signaling Pathway in Macrophages

While a dedicated "this compound signaling pathway" does not exist, the peptide functions by triggering established intracellular signaling cascades within macrophages and other immune cells. The core mechanism identified is the activation of the MAPK pathway, which is crucial for the induction of chemokines. Studies on the closely related peptide IDR-1002 have shown that this process is likely initiated through a G-protein coupled receptor (GPCR) and also involves the PI3K and NF-κB pathways.

Upon stimulation by this compound, the following cascade is initiated:

  • Receptor Binding: this compound is presumed to bind to a surface receptor, likely a Gi-coupled GPCR, on the macrophage.

  • Pathway Activation: This binding event activates downstream signaling intermediaries.

  • MAPK Cascade: The signal is transduced through the MAPK cascade (including p38 and JNK), leading to the phosphorylation and activation of transcription factors.

  • Chemokine Gene Transcription: Activated transcription factors translocate to the nucleus and initiate the transcription of specific chemokine genes, most notably CCL2 (encoding MCP-1).

  • Selective Immune Response: The secreted chemokines, such as MCP-1, create a gradient that recruits additional monocytes and macrophages to the site of infection or inflammation, while the peptide simultaneously suppresses the production of potent pro-inflammatory cytokines like TNF-α that are induced by other stimuli (e.g., LPS).

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade activated by IDR peptides in a macrophage.

IDR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (Gi) PI3K PI3K GPCR->PI3K Activates MAPK_Cascade MAPK Cascade (p38, JNK) GPCR->MAPK_Cascade Activates NFkB_Complex IκB-NF-κB GPCR->NFkB_Complex Activates Transcription Gene Transcription PI3K->Transcription MAPK_Cascade->Transcription NFkB_Active NF-κB NFkB_Complex->NFkB_Active Releases NFkB_Active->Transcription Translocates Chemokines Chemokine Secretion (e.g., MCP-1) Transcription->Chemokines IDR_HH2 This compound Peptide IDR_HH2->GPCR Inflammation_Suppression Suppression of LPS-induced TNF-α IDR_HH2->Inflammation_Suppression

Proposed signaling cascade for IDR peptides in macrophages.

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in human peripheral blood mononuclear cells (PBMCs), which include monocytes (macrophage precursors). The data highlights the peptide's ability to induce chemokines while suppressing LPS-induced TNF-α.

Parameter MeasuredCell TypeStimulusResultReference
MCP-1 (CCL2) SecretionHuman PBMC20 µg/ml this compound12,028 ± 1,512 pg/ml
Gro-α (CXCL1) SecretionHuman PBMC20 µg/ml this compound1,732 ± 321 pg/ml
TNF-α SecretionHuman PBMC100 ng/ml LPS3,121 ± 450 pg/ml
TNF-α SecretionHuman PBMC100 ng/ml LPS + 20 µg/ml this compound1,560 ± 310 pg/ml (Significant reduction)
Minimal Inhibitory Conc.P. aeruginosaThis compound75 µg/mL
Minimal Inhibitory Conc.S. aureusThis compound38 µg/mL

Experimental Protocols

This section provides a representative methodology for assessing the immunomodulatory activity of this compound on macrophages in vitro.

Protocol: Macrophage Stimulation and Chemokine Measurement

Objective: To quantify the production of MCP-1 by a macrophage cell line (e.g., THP-1) in response to this compound stimulation.

Materials:

  • Human THP-1 monocytic cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • This compound peptide, sterile solution

  • Lipopolysaccharide (LPS) as a control stimulus

  • Phosphate Buffered Saline (PBS)

  • Human MCP-1 ELISA Kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • To differentiate monocytes into macrophage-like cells, seed cells in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours.

    • After incubation, wash the adherent macrophage-like cells gently with warm PBS to remove non-adherent cells and PMA. Add fresh, serum-free media.

  • Peptide Stimulation:

    • Prepare a working solution of this compound in sterile PBS or cell culture medium.

    • Treat the differentiated macrophages with this compound at a final concentration of 20 µg/mL.

    • Include control wells: untreated cells (negative control) and cells treated with LPS (100 ng/mL, positive control for inflammatory response).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells or debris.

    • Measure the concentration of MCP-1 in the clarified supernatant using a commercial Human MCP-1 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the mean MCP-1 concentration (pg/mL) for each treatment condition.

    • Use appropriate statistical tests (e.g., ANOVA or t-test) to determine if the induction of MCP-1 by this compound is statistically significant compared to the untreated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Cell Preparation cluster_stim Phase 2: Stimulation cluster_analysis Phase 3: Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (24-48h) Culture->Differentiate Wash Wash to Remove PMA Differentiate->Wash Treat Treat Cells: 1. Untreated Control 2. This compound (20 µg/ml) 3. LPS Control Wash->Treat Incubate Incubate (18-24h) Treat->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform MCP-1 ELISA Collect->ELISA Analyze Analyze Data ELISA->Analyze

Workflow for measuring this compound-induced chemokine production.

Conclusion and Future Directions

The synthetic peptide this compound is a potent modulator of macrophage activity. It does not operate via a unique signaling pathway but rather co-opts existing cellular machinery, primarily the MAPK cascade, to produce a tailored immune response. This response is characterized by enhanced chemokine production for cell recruitment and suppression of harmful, LPS-induced inflammation. This dual-action profile makes this compound and other IDR peptides promising candidates for host-directed therapies against bacterial infections.

Future research should focus on identifying the specific cell surface receptor(s) for this compound on macrophages and further elucidating the crosstalk between the MAPK, PI3K, and NF-κB pathways in response to peptide stimulation. A deeper understanding of these mechanisms will be critical for the optimization and clinical development of this novel class of anti-infective agents.

References

In-Depth Technical Guide to the Discovery and Development of Idr-HH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idr-HH2 is a synthetic innate defense regulator (IDR) peptide that has demonstrated significant potential as a novel immunomodulatory and anti-infective agent. Conceptually derived from bovine bactenecin, a natural host defense peptide, this compound has been engineered to selectively modulate the host's innate immune response, enhancing protective immunity while dampening harmful inflammation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its potential therapeutic applications.

Discovery and Development

This compound belongs to a class of synthetic peptides known as innate defense regulators (IDRs). These peptides were developed to harness the immunomodulatory functions of natural host defense peptides while minimizing potential cytotoxic effects. The development of this compound and other IDRs stemmed from the observation that the protective effects of many host defense peptides in infection models are often independent of their direct antimicrobial activity, pointing towards a crucial role in modulating the immune system.

This compound, with the amino acid sequence VQLRIRVAVIRA-NH2, was synthesized using F-moc chemistry and purified by HPLC to greater than 95% purity. Its design is based on bovine bactenecin, and it was one of over 100 variants screened for enhanced immunomodulatory activities, such as the induction of chemokines in human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action: immunomodulation and direct, albeit modest, antimicrobial activity.

2.1. Immunomodulatory Activity:

The primary mechanism of action of this compound is the modulation of the innate immune response. It has been shown to:

  • Enhance Chemokine Induction: this compound significantly induces the production of monocyte/macrophage chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Gro-α in human PBMCs.[1] This leads to the recruitment of immune cells to the site of infection or inflammation.

  • Modulate Neutrophil Function: this compound modulates the functions of human neutrophils by enhancing their adhesion to endothelial cells, inducing their migration, and promoting the production of chemokines.[2][3] It also increases the release of neutrophil-generated host defense peptides like human α-defensins and LL-37 and augments their capacity to kill bacteria.[2]

  • Suppress Harmful Inflammation: While promoting protective immune responses, this compound also suppresses potentially damaging inflammatory responses by significantly reducing the LPS-mediated degranulation of neutrophils, the release of reactive oxygen species (ROS), and the production of pro-inflammatory cytokines such as TNF-α.[2]

2.2. Antimicrobial Activity:

This compound also possesses direct antimicrobial activity against a range of bacteria. However, this activity is considered modest compared to its potent immunomodulatory effects.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa75 µg/mL
Staphylococcus aureus38 µg/mL
Mycobacterium tuberculosis (drug-sensitive & MDR strains)15-30 µg/mL

Table 2: Immunomodulatory Activity of this compound in human PBMCs

ChemokineInduction Level (pg/mL)Reference
MCP-1~25,000
Gro-α~15,000

Table 3: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis

M. tuberculosis StrainTreatmentReduction in Lung Bacillary Load (CFU)Reference
Drug-sensitive (H37Rv)This compound (32 µg, intratracheal, 3x/week)Significant decrease after 15 and 30 days
Multidrug-resistant (MDR)This compound (32 µg, intratracheal, 3x/week)3 to 5-fold reduction

Experimental Protocols

4.1. Peptide Synthesis and Purification:

  • Synthesis: this compound (VQLRIRVAVIRA-NH2) is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Purification: The synthesized peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

4.2. Neutrophil Chemotaxis Assay (Boyden Chamber Assay):

  • Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Assay Setup: A Boyden chamber or a Transwell® insert with a 5.0 µm pore size polycarbonate membrane is used. The lower chamber is filled with media containing the chemoattractant (e.g., this compound at various concentrations).

  • Cell Seeding: Isolated neutrophils are seeded into the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification: Migrated cells in the lower chamber are quantified by counting under a microscope after staining or by using a plate reader-based assay that measures ATP content (e.g., CellTiter-Glo®).

4.3. Murine Model of Progressive Pulmonary Tuberculosis:

  • Animal Model: BALB/c mice are used for this model.

  • Infection: Mice are infected intratracheally with a high dose of Mycobacterium tuberculosis H37Rv or a multidrug-resistant strain.

  • Treatment: After the establishment of a chronic infection (typically 60 days post-infection), treatment with this compound is initiated. The peptide is administered intratracheally (e.g., 32 µg in 100 µL of saline solution) three times a week.

  • Evaluation: At specific time points (e.g., 15 and 30 days after the start of treatment), mice are euthanized. The lungs are harvested for:

    • Bacterial Load Determination: Lung homogenates are plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU).

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the extent of pneumonia and inflammation.

Signaling Pathways and Experimental Workflows

5.1. Proposed Signaling Pathway for this compound in Neutrophils:

While the precise intracellular signaling pathway of this compound is still under investigation, based on the known mechanisms of related IDR peptides and its observed effects on neutrophils, a potential signaling cascade can be proposed. It is suggested that IDR peptides, including this compound, activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.

Idr_HH2_Signaling IdrHH2 This compound Receptor Putative Receptor IdrHH2->Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (ERK, p38) Receptor->MAPK_Cascade Akt Akt PI3K->Akt Adhesion Enhanced Adhesion (β₂ integrin-dependent) Akt->Adhesion Chemokine_Production Chemokine Production (e.g., IL-8) MAPK_Cascade->Chemokine_Production Suppression Suppression of Inflammatory Cytokines (e.g., TNF-α) MAPK_Cascade->Suppression Migration Neutrophil Migration Chemokine_Production->Migration

Caption: Proposed signaling pathway of this compound in neutrophils.

5.2. Experimental Workflow for Evaluating this compound in a Tuberculosis Animal Model:

TB_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Infection Infect BALB/c mice with M. tuberculosis (intratracheal) Chronic_Phase Allow infection to establish (60 days) Infection->Chronic_Phase Treatment_Group Administer this compound (intratracheal, 3x/week) Chronic_Phase->Treatment_Group Control_Group Administer Saline (intratracheal, 3x/week) Chronic_Phase->Control_Group Euthanasia Euthanize mice at 15 and 30 days post-treatment Treatment_Group->Euthanasia Control_Group->Euthanasia Harvest_Lungs Harvest Lungs Euthanasia->Harvest_Lungs CFU_Count Determine Bacterial Load (CFU) Harvest_Lungs->CFU_Count Histopathology Assess Lung Histopathology Harvest_Lungs->Histopathology

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a promising synthetic immunomodulatory peptide with a multifaceted mechanism of action that makes it a strong candidate for further development as a host-directed therapy for infectious diseases, particularly tuberculosis. Its ability to enhance protective immune responses while controlling excessive inflammation represents a significant advantage over conventional antimicrobial therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Idr-HH2 Peptide: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Innate Defense Regulator (IDR) peptide HH2 is a synthetic immunomodulatory agent with demonstrated anti-infective and anti-inflammatory properties. Derived from bovine bactenecin, Idr-HH2 is a 12-amino-acid peptide that modulates the host's innate immune response to effectively combat bacterial infections while concurrently suppressing detrimental inflammatory reactions. This technical guide provides a comprehensive overview of the this compound peptide, detailing its amino acid sequence, structural characteristics, and its multifaceted role in modulating key signaling pathways and cellular functions. The guide includes a compilation of quantitative data, detailed experimental protocols for its functional characterization, and visualizations of its mechanism of action to support further research and therapeutic development.

This compound Sequence and Structure

Amino Acid Sequence

The this compound peptide is a dodecapeptide with the following amino acid sequence:

V-Q-L-R-I-R-V-A-V-I-R-A-NH₂ (Valine-Glutamine-Leucine-Arginine-Isoleucine-Arginine-Valine-Alanine-Valine-Isoleucine-Arginine-Alanine, with C-terminal amidation)

Structural Characteristics

This compound is classified as an intrinsically disordered peptide (IDP). In aqueous solutions, such as phosphate (B84403) buffer, it does not adopt a stable three-dimensional structure. However, circular dichroism spectroscopy studies have revealed that in a membrane-mimetic environment, such as in the presence of micelles, this compound undergoes a conformational change to a more helical structure. This structural plasticity is a common feature of many host defense peptides and is believed to be crucial for their interaction with cell membranes and subsequent biological activity. To date, a high-resolution three-dimensional structure of this compound determined by X-ray crystallography or NMR spectroscopy has not been reported.

Biological Function and Mechanism of Action

This compound exhibits a dual mechanism of action: it enhances the host's ability to clear infections while simultaneously dampening the inflammatory response. This immunomodulatory activity is distinct from direct antimicrobial action, as this compound possesses only modest direct antibacterial properties.

Immunomodulatory Activities

This compound modulates the function of various immune cells, particularly neutrophils and monocytes. Its key immunomodulatory effects include:

  • Enhanced Chemokine and Cytokine Production: this compound stimulates the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1) and Gro-α, which are crucial for the recruitment of immune cells to the site of infection.[1]

  • Modulation of Inflammatory Cytokines: this compound can suppress the production of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS), thereby controlling excessive inflammation.[1]

  • Enhanced Cell Adhesion and Migration: The peptide promotes the adhesion of monocytes and neutrophils to the extracellular matrix protein fibronectin and enhances their migration towards chemoattractants.[2][3] This facilitates the movement of immune cells to the site of infection.

  • Increased Host Defense Peptide (HDP) Release: this compound stimulates neutrophils to release their own endogenous antimicrobial peptides, such as α-defensins and LL-37, augmenting the host's antimicrobial capacity.[4]

Anti-Infective Properties

While not a potent antibiotic itself, this compound's immunomodulatory functions contribute to its protective effects against a range of bacterial pathogens. It has demonstrated efficacy in animal models of infection with both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[1] It also shows activity against Pseudomonas aeruginosa and Staphylococcus aureus.[2]

Quantitative Data

The following tables summarize the quantitative data available for the biological activities of this compound.

ParameterOrganismValue (µg/mL)Reference
Minimum Inhibitory Concentration (MIC)Pseudomonas aeruginosa75[2]
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus38[2]
Minimum Inhibitory Concentration (MIC)Mycobacterium tuberculosis29.3 ± 11.8[5]

Table 1: Antimicrobial Activity of this compound. This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

ActivityCell TypeConcentration (µg/mL)ObservationReference
Chemokine Induction (MCP-1)Human PBMCs2011.2 ± 2.1 ng/mL[1]
Chemokine Induction (Gro-α)Human PBMCs2015.8 ± 3.4 ng/mL[1]
Reduction of LPS-induced TNF-αHuman PBMCs2072 ± 8% reduction[1]
Neutrophil ChemotaxisHuman Neutrophils5Optimal chemotactic dose[6]
Neutrophil Adhesion to Endothelial CellsHuman NeutrophilsNot SpecifiedEnhanced adhesion in a β₂ integrin-dependent manner[4]
Release of α-defensins (HNP1-3)Human Neutrophils12.5 - 50Dose-dependent increase[6]
Release of LL-37Human Neutrophils12.5 - 50Dose-dependent increase[6]
Potentiation of E. coli KillingHuman Neutrophils12.5 - 50Dose-dependent increase in bacterial killing[7]

Table 2: Immunomodulatory and Anti-Infective Activities of this compound. This table summarizes the effects of this compound on various immune cell functions.

Signaling Pathways

This compound exerts its immunomodulatory effects through the activation of intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of the MAPK cascade, including p38, ERK1/2, and JNK, is essential for the this compound-induced production of chemokines.[4]

Idr_HH2_Signaling_Pathway Idr_HH2 This compound Receptor Unknown Receptor Idr_HH2->Receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptor->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 ERK1_2 ERK1/2 MEK1_2->ERK1_2 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors Cell_Adhesion Enhanced Cell Adhesion & Migration p38->Cell_Adhesion HDP_Release HDP Release (α-defensins, LL-37) p38->HDP_Release ERK1_2->Transcription_Factors ERK1_2->Cell_Adhesion JNK->Transcription_Factors Chemokine_Production Chemokine Production (MCP-1, Gro-α) Transcription_Factors->Chemokine_Production Idr_HH2_Functional_Characterization_Workflow Peptide_Synthesis This compound Synthesis & Purification In_Vitro_Assays In Vitro Functional Assays Peptide_Synthesis->In_Vitro_Assays Cell_Adhesion Cell Adhesion Assay In_Vitro_Assays->Cell_Adhesion Chemotaxis Chemotaxis Assay In_Vitro_Assays->Chemotaxis Cytokine_ELISA Cytokine/Chemokine ELISA In_Vitro_Assays->Cytokine_ELISA Bacterial_Killing Bacterial Killing Assay In_Vitro_Assays->Bacterial_Killing Signaling_Analysis Signaling Pathway Analysis In_Vitro_Assays->Signaling_Analysis In_Vivo_Models In Vivo Infection Models In_Vitro_Assays->In_Vivo_Models Data_Analysis Data Analysis & Interpretation Cell_Adhesion->Data_Analysis Chemotaxis->Data_Analysis Cytokine_ELISA->Data_Analysis Bacterial_Killing->Data_Analysis Western_Blot Western Blot for Phospho-MAPKs Signaling_Analysis->Western_Blot Western_Blot->Data_Analysis Animal_Infection Bacterial Infection Models (e.g., M. tuberculosis) In_Vivo_Models->Animal_Infection Efficacy_Evaluation Evaluation of Therapeutic Efficacy (Bacterial load, Inflammation) Animal_Infection->Efficacy_Evaluation Efficacy_Evaluation->Data_Analysis

References

Potential Therapeutic Applications of Idr-HH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR) peptides represent a promising class of synthetic immunomodulatory agents designed to enhance the body's innate immune response to pathogens. Among these, Idr-HH2 has demonstrated significant potential in preclinical studies as a therapeutic agent against challenging bacterial infections. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and known signaling pathways associated with this compound, intended to inform further research and development efforts.

Core Therapeutic Profile

This compound is a synthetic peptide with the amino acid sequence VQLRIRVAVIRA-NH2. Its primary therapeutic value lies in its ability to modulate the host's immune response, rather than direct antimicrobial activity. This approach offers a potential advantage in combating antibiotic-resistant strains and mitigating excessive inflammation that can lead to tissue damage during infection.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and related IDR peptides.

Table 1: In Vitro Antimicrobial and Immunomodulatory Activity of this compound

ParameterTargetValueSource
Minimal Inhibitory Concentration (MIC)Mycobacterium tuberculosis H37Rv29.3 ± 11.8 µg/mL[1]
Minimal Inhibitory Concentration (MIC)Pseudomonas aeruginosa75 µg/mL[2]
Minimal Inhibitory Concentration (MIC)Staphylococcus aureus38 µg/mL[2]
MCP-1 Induction in human PBMCs-5086 pg/ml[1]
Gro-α Induction in human PBMCs-963 pg/ml[1]
Reduction of LPS-induced TNF-α in human PBMCs-Significant reduction[1]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Mycobacterium tuberculosis Infection

Treatment GroupBacterial Load Reduction (log10 CFU) vs. ControlReduction in Pneumonic Area (%) vs. ControlSource
This compound (vs. H37Rv)Significant decreaseSignificant reduction[1]
This compound (vs. MDR strain)Significant decreaseSignificant reduction[1]

Signaling Pathways

This compound and other closely related IDR peptides exert their immunomodulatory effects through the activation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt pathways. These pathways culminate in the modulation of gene expression related to inflammation and cell recruitment.

MAPK Signaling Pathway

The activation of the MAPK pathway by IDR peptides is crucial for the induction of chemokines.[3] This pathway involves a cascade of protein kinases that leads to the activation of transcription factors responsible for chemokine gene expression.

MAPK_Pathway MAPK Signaling Pathway for Chemokine Induction Idr_HH2 This compound GPCR G-protein Coupled Receptor (GPCR) Idr_HH2->GPCR G_protein G-protein GPCR->G_protein MAPKKK MAPK Kinase Kinase (MAPKKK) G_protein->MAPKKK MAPKK MAPK Kinase (MAPKK) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Chemokine_Gene_Expression Chemokine Gene Expression (e.g., MCP-1, Gro-α) Transcription_Factors->Chemokine_Gene_Expression

MAPK signaling cascade initiated by this compound.
PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is also implicated in the immunomodulatory effects of IDR peptides, including the enhancement of monocyte migration and adhesion.

PI3K_Akt_Pathway PI3K-Akt Signaling Pathway in Immunomodulation Idr_HH2 This compound Receptor Cell Surface Receptor Idr_HH2->Receptor PI3K Phosphoinositide 3-Kinase (PI3K) Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cellular_Responses Cellular Responses (e.g., Enhanced Migration, Adhesion, Cytokine Regulation) Downstream_Effectors->Cellular_Responses

PI3K-Akt signaling cascade activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the study of this compound.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation, a standard method for obtaining a mixed population of lymphocytes and monocytes.

Materials:

  • Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA).

  • Ficoll-Paque PLUS (or similar density gradient medium).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Sterile conical tubes (15 mL and 50 mL).

  • Sterile Pasteur pipettes or serological pipettes.

  • Centrifuge with a swinging-bucket rotor.

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" layer of PBMCs, the Ficoll-Paque medium, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.

  • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

PBMC_Isolation_Workflow Workflow for PBMC Isolation Start Whole Blood (with Anticoagulant) Dilute Dilute 1:1 with PBS Start->Dilute Layer Layer over Ficoll-Paque Dilute->Layer Centrifuge1 Centrifuge (400 x g, 30 min, no brake) Layer->Centrifuge1 Aspirate Aspirate Buffy Coat (PBMCs) Centrifuge1->Aspirate Wash1 Wash with PBS Aspirate->Wash1 Centrifuge2 Centrifuge (300 x g, 10 min) Wash1->Centrifuge2 Resuspend Resuspend in Culture Medium Centrifuge2->Resuspend End Isolated PBMCs Resuspend->End ELISA_Workflow General Workflow for Cytokine ELISA Start Isolated PBMCs Seed_Cells Seed PBMCs in 96-well plate Start->Seed_Cells Stimulate Stimulate with This compound +/- LPS Seed_Cells->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform ELISA Collect_Supernatant->ELISA Read_Plate Read Absorbance ELISA->Read_Plate Analyze Calculate Cytokine Concentration Read_Plate->Analyze End Results Analyze->End

References

The Immunomodulatory Peptide Idr-HH2: A Technical Guide to its Interaction with Toll-like Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR) peptides are a novel class of synthetic immunomodulatory agents designed to enhance protective innate immunity while controlling excessive inflammation. Idr-HH2, a prominent member of this class, has demonstrated significant potential in preclinical models of infectious and inflammatory diseases. This technical guide provides an in-depth analysis of the current understanding of the interaction between this compound and Toll-like Receptor (TLR) signaling pathways, a critical nexus in the innate immune response. While a direct binding interaction with a specific TLR has not been definitively established, compelling evidence points to a sophisticated modulation of TLR downstream signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways to facilitate further research and development in this area.

Core Interaction Mechanism: Modulation of TLR Signaling

This compound and other IDR peptides do not appear to act as classical TLR agonists or antagonists that directly bind to the extracellular domain of TLRs. Instead, the available evidence suggests that this compound exerts its immunomodulatory effects through an intracellular modulation of key signaling nodes downstream of TLR activation. This dual-action mechanism allows for a nuanced control of the innate immune response, promoting beneficial antimicrobial and wound-healing processes while dampening potentially harmful hyperinflammation.

The primary evidence for this interaction comes from studies demonstrating the ability of IDR peptides to suppress the inflammatory response to lipopolysaccharide (LPS), a potent agonist of TLR4.[1] This suggests a significant interplay with the TLR4 signaling pathway. Furthermore, studies with the closely related peptide IDR-1002 have shown suppression of inflammatory responses to agonists of both TLR4 and TLR2, indicating a broader modulatory capacity across different TLR pathways.[2]

Quantitative Data on this compound Bioactivity

The immunomodulatory and antimicrobial activities of this compound have been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Immunomodulatory Activity of this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)

BiomarkerThis compound ConcentrationEffectReference
MCP-1 (pg/ml)20 µg/ml5086 (vs. 204 in untreated control)[3]
Gro-α (pg/ml)20 µg/ml963 (vs. 196 in untreated control)[3]
LPS-induced TNF-α20 µg/mlSignificant reduction[3]

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa75 µg/mL[4]
Staphylococcus aureus38 µg/mL[4]
Mycobacterium tuberculosis15-30 µg/ml[5]

Key Signaling Pathways Modulated by this compound

This compound orchestrates a complex signaling network to achieve its dual immunomodulatory effects. The primary pathways identified are the MAPK, NF-κB, and PI3K/Akt pathways.

MAPK Pathway Activation for Chemokine Production

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically p38 and ERK1/2.[1] This activation is crucial for the induction of chemokines, which are essential for the recruitment of immune cells to the site of infection or injury.

MAPK_Activation Idr_HH2 This compound Unknown_Receptor Unknown Receptor(s) Idr_HH2->Unknown_Receptor p38 p38 Unknown_Receptor->p38 ERK1_2 ERK1/2 Unknown_Receptor->ERK1_2 Transcription_Factors Transcription Factors (e.g., CREB) p38->Transcription_Factors ERK1_2->Transcription_Factors Chemokine_Genes Chemokine Gene Transcription Transcription_Factors->Chemokine_Genes Chemokines Chemokines (MCP-1, Gro-α) Chemokine_Genes->Chemokines NFkB_Inhibition cluster_TLR TLR4 Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkBa_p50_p65 IκBα-p50/p65 IKK_Complex->IkBa_p50_p65 Phosphorylation Idr_HH2 This compound Idr_HH2->IkBa_p50_p65 Inhibits Degradation p50_p65_nucleus p50/p65 IkBa_p50_p65->p50_p65_nucleus IκBα Degradation & p50/p65 Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription p50_p65_nucleus->Inflammatory_Genes PI3K_Akt_Activation Idr_HH2 This compound Unknown_Receptor Unknown Receptor(s) Idr_HH2->Unknown_Receptor PI3K PI3K Unknown_Receptor->PI3K Akt Akt PI3K->Akt Cell_Migration_Adhesion Enhanced Cell Migration & Adhesion Akt->Cell_Migration_Adhesion Experimental_Workflow cluster_invitro In Vitro Characterization cluster_binding Interaction Studies cluster_invivo In Vivo Validation Cytokine_Assay Cytokine/Chemokine Profiling (ELISA, Luminex) Signaling_Analysis Signaling Pathway Analysis (Western Blot, Phospho-flow) Cytokine_Assay->Signaling_Analysis NFkB_Assay NF-κB Translocation Assay (Microscopy, Western Blot) Signaling_Analysis->NFkB_Assay Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) NFkB_Assay->Gene_Expression CoIP Co-immunoprecipitation (this compound with TLRs/adaptors) Gene_Expression->CoIP SPR Surface Plasmon Resonance (Binding kinetics with TLRs) CoIP->SPR Disease_Models Animal Models of Infection/ Inflammation SPR->Disease_Models Cell_Recruitment Immune Cell Recruitment (Flow Cytometry, Histology) Disease_Models->Cell_Recruitment Cytokine_Levels In Vivo Cytokine Levels (ELISA) Disease_Models->Cytokine_Levels Mechanism Elucidation of Molecular Mechanism Cell_Recruitment->Mechanism Cytokine_Levels->Mechanism Hypothesis Hypothesis: This compound modulates TLR signaling Hypothesis->Cytokine_Assay Hypothesis->Signaling_Analysis Therapeutic_Dev Therapeutic Development Mechanism->Therapeutic_Dev

References

Methodological & Application

Application Notes for In Vitro Assays with Idr-HH2 in Primary Human Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idr-HH2 (Innate Defense Regulator-HH2) is a synthetic immunomodulatory peptide conceptually based on natural host defense peptides (HDPs). It is crucial to note that despite the "HH" designation, this compound is not associated with the Hedgehog (Hh) signaling pathway. Instead, this compound and related IDR peptides function by modulating the innate immune response.[1] They have been shown to enhance protective immunity by inducing chemokines to recruit immune cells while dampening potentially harmful inflammatory responses.[2] Specifically, IDR peptides can modulate the functions of primary human immune cells like neutrophils and monocytes.[1] this compound has been demonstrated to activate the MAPK signaling pathway in neutrophils, while the related peptide IDR-1002 activates the PI3K-Akt pathway in monocytes.[1][3]

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on primary human neutrophils and peripheral blood mononuclear cells (PBMCs) in vitro. The assays described will enable researchers to characterize the peptide's influence on key immune functions, including cell migration, adhesion, cytokine and chemokine release, and the activation of relevant intracellular signaling pathways.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. Below are templates for data presentation.

Table 1: Effect of this compound on Primary Neutrophil Migration

Treatment GroupChemoattractantMigrated Neutrophils (Cells/HPF)% Inhibition/Enhancement
Vehicle ControlNoneBaseline Value0%
Vehicle ControlfMLP (100 nM)Positive Control ValueN/A
This compound (1 µg/mL)NoneValue% vs. Vehicle
This compound (10 µg/mL)NoneValue% vs. Vehicle
This compound (1 µg/mL)fMLP (100 nM)Value% vs. fMLP Control
This compound (10 µg/mL)fMLP (100 nM)Value% vs. fMLP Control

HPF: High-Power Field

Table 2: Effect of this compound on Primary Monocyte Adhesion to Fibronectin

Treatment GroupAdherent Monocytes (RFU)% Adhesion vs. Control
Vehicle ControlBaseline Value100%
This compound (1 µg/mL)Value% Change
This compound (10 µg/mL)Value% Change
This compound (50 µg/mL)Value% Change

RFU: Relative Fluorescence Units

Table 3: Cytokine/Chemokine Profile in PBMCs Treated with this compound

AnalyteVehicle Control (pg/mL)This compound (10 µg/mL) (pg/mL)Fold Change
IL-1βValueValueValue
IL-6ValueValueValue
IL-8 (CXCL8)ValueValueValue
IL-10ValueValueValue
TNF-αValueValueValue
MCP-1 (CCL2)ValueValueValue
MIP-1α (CCL3)ValueValueValue

Table 4: Activation of Signaling Pathways by this compound

Primary Cell TypeTreatmentp-p38/total p38 Ratiop-Akt/total Akt Ratio
NeutrophilsVehicle Control1.01.0
NeutrophilsThis compound (10 µg/mL) - 15 minValueValue
NeutrophilsThis compound (10 µg/mL) - 30 minValueValue
MonocytesVehicle Control1.01.0
MonocytesThis compound (10 µg/mL) - 15 minValueValue
MonocytesThis compound (10 µg/mL) - 30 minValueValue

Experimental Protocols

Protocol 1: Isolation of Primary Human Neutrophils

This protocol describes the isolation of neutrophils from human whole blood using density gradient centrifugation.[4][5][6]

Materials:

  • Anticoagulated (ACD-A or Heparin) human whole blood

  • Density gradient medium for polymorphonuclear cells (e.g., Polymorphprep™)

  • Dextran T500 solution (3% in 0.9% NaCl)

  • Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺ (HBSS-)

  • Hanks' Balanced Salt Solution with Ca²⁺/Mg²⁺ (HBSS+)

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Bring all reagents to room temperature.

  • Mix whole blood with an equal volume of 3% Dextran solution in a 50 mL conical tube.

  • Allow erythrocytes to sediment for 30-45 minutes at room temperature until a clear plasma-leukocyte layer forms on top.

  • Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL tube.

  • Carefully layer the collected cell suspension over 10-15 mL of Polymorphprep™ medium. Avoid mixing the layers.

  • Centrifuge at 500 x g for 35 minutes at 20°C with the centrifuge brake OFF.

  • After centrifugation, two distinct white blood cell layers will be visible. The lower band contains the neutrophils.

  • Aspirate and discard the upper plasma layer and the top mononuclear cell layer.

  • Carefully collect the neutrophil layer and transfer it to a new 50 mL tube.

  • To lyse contaminating RBCs, add 9 mL of ice-cold 0.2% NaCl for 30 seconds with gentle mixing, then add 1 mL of 1.6% NaCl to restore isotonicity.

  • Fill the tube to 50 mL with HBSS- and centrifuge at 350 x g for 10 minutes at 4°C.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the final neutrophil pellet in HBSS+ or desired assay medium.

  • Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95% as assessed by morphology on a stained cytospin preparation. Use cells immediately for downstream assays.[6]

Protocol 2: Isolation of Primary Human PBMCs

This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes and monocytes, using a standard Ficoll-Paque™ density gradient.[7][8][9]

Materials:

  • Anticoagulated (EDTA or Heparin) human whole blood

  • Ficoll-Paque™ PLUS (density 1.077 g/mL)

  • Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Bring Ficoll-Paque™ and PBS to room temperature.

  • Dilute the whole blood 1:1 with PBS + 2% FBS.

  • Add 15 mL of Ficoll-Paque™ to a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque™, creating a sharp interface.[7]

  • Centrifuge at 400 x g for 30-40 minutes at 20°C with the centrifuge brake OFF.[9]

  • After centrifugation, carefully aspirate the top layer of plasma.

  • Collect the distinct white, cloudy layer of PBMCs at the plasma-Ficoll interface using a sterile pipette and transfer to a new 50 mL tube.[7][8]

  • Wash the collected PBMCs by adding PBS + 2% FBS to a total volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at 20°C (brake ON). Discard the supernatant.

  • Repeat the wash step. For monocyte-specific assays, an additional low-speed centrifugation (200 x g for 15 min) can be performed to reduce platelet contamination.[9]

  • Resuspend the final PBMC pellet in the appropriate culture medium (e.g., RPMI-1640 + 10% FBS).

  • Determine cell count and viability. Monocytes can be further purified via plastic adherence or magnetic bead selection if required.

Protocol 3: Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to modulate neutrophil migration towards a chemoattractant using a Transwell system.[10][11]

Materials:

  • 24-well plate with Transwell inserts (3.0 or 5.0 µm pore size)

  • Isolated human neutrophils (from Protocol 1)

  • Assay Medium: HBSS+ with 0.1% BSA

  • Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) stock (1 mM in DMSO)

  • This compound peptide

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Resuspend isolated neutrophils in Assay Medium at 2 x 10⁶ cells/mL.

  • Add chemoattractant and/or this compound to the lower chambers of the 24-well plate in a final volume of 600 µL. (e.g., 100 nM fMLP as a positive control).

  • Add 100 µL of the neutrophil suspension (2 x 10⁵ cells) to the upper chamber of each Transwell insert. If testing the direct effect of this compound, it can be added to the upper, lower, or both chambers.

  • Incubate the plate at 37°C, 5% CO₂ for 60-90 minutes.[12]

  • After incubation, carefully remove the Transwell inserts.

  • Quantify migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP levels (e.g., CellTiter-Glo®) or by pre-labeling cells with Calcein-AM and reading fluorescence.[10]

  • Calculate the percentage of migration relative to the total number of cells added. Compare migration in this compound treated wells to vehicle controls.

Protocol 4: Monocyte Adhesion Assay

This assay quantifies the adhesion of monocytes to a fibronectin-coated surface, a process that can be modulated by IDR peptides.[13][14]

Materials:

  • 96-well black, clear-bottom tissue culture plates

  • Human fibronectin

  • Isolated PBMCs (from Protocol 2) or purified monocytes

  • Assay Medium: RPMI-1640

  • Calcein-AM fluorescent dye

  • This compound peptide

  • Fluorescence plate reader

Procedure:

  • Coat wells of the 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C.

  • Wash the wells three times with PBS to remove unbound fibronectin. Block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding. Wash again with PBS.

  • Label PBMCs with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in Assay Medium at 1 x 10⁶ cells/mL.

  • Add 100 µL of labeled cells (1 x 10⁵ cells) to each fibronectin-coated well.

  • Add this compound or vehicle control to the wells at desired final concentrations.

  • Incubate the plate for 30-60 minutes at 37°C, 5% CO₂.

  • Gently wash the wells three times with warm Assay Medium to remove non-adherent cells.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation/Emission ~485/520 nm).

  • Calculate the percentage of adhesion relative to the control.

Protocol 5: Cytokine & Chemokine Measurement

This protocol uses a multiplex immunoassay (e.g., Luminex) to simultaneously measure multiple cytokines and chemokines secreted by PBMCs in response to this compound.[2][15]

Materials:

  • Isolated PBMCs (from Protocol 2)

  • Culture Medium: RPMI-1640 + 10% FBS

  • This compound peptide

  • LPS (lipopolysaccharide) as a positive control for inflammation

  • 96-well tissue culture plate

  • Multiplex cytokine/chemokine assay kit (e.g., Human Cytokine 30-Plex Panel)

  • Luminex detection system

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 200 µL of Culture Medium.

  • Add this compound, vehicle control, or LPS (e.g., 100 ng/mL) to the wells.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the cell-free supernatant from each well for analysis.

  • Perform the multiplex assay according to the manufacturer's protocol.[2] This typically involves:

    • Incubating the supernatant with antibody-coupled magnetic beads.

    • Washing the beads.

    • Incubating with a biotinylated detection antibody cocktail.

    • Incubating with a streptavidin-phycoerythrin (PE) reporter.

    • Resuspending beads and acquiring data on a Luminex instrument.

  • Analyze the data using the kit-specific software to determine the concentration (pg/mL) of each analyte.

Protocol 6: Western Blot for Signaling Pathway Activation

This protocol details the detection of phosphorylated p38 MAPK and Akt, key indicators of pathway activation, in neutrophils or monocytes treated with this compound.[3][16][17]

Materials:

  • Isolated neutrophils or monocytes (2-5 x 10⁶ cells per condition)

  • This compound peptide

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK, Rabbit anti-total p38 MAPK, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat isolated cells (neutrophils or monocytes) with this compound or vehicle for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

  • Stop the stimulation by adding ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Lyse the cell pellet with ice-cold Lysis Buffer. Incubate on ice for 30 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Normalize all samples to the same protein concentration and prepare for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Incubate the membrane with the primary phospho-specific antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • For normalization, strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-total p38).

  • Quantify band intensities using densitometry software and express results as a ratio of phosphorylated to total protein.[17]

Mandatory Visualizations

G cluster_0 Phase 1: Primary Cell Isolation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 1: Neutrophil Isolation cluster_3 Phase 2: In Vitro Assays WholeBlood Human Whole Blood (Anticoagulated) Dilution Dilute 1:1 with PBS WholeBlood->Dilution Ficoll Layer over Ficoll Dilution->Ficoll Centrifuge1 Centrifuge 400g, 30 min (Brake Off) Ficoll->Centrifuge1 PBMC_Layer Collect PBMC Layer Centrifuge1->PBMC_Layer Wash Wash Cells (x2) PBMC_Layer->Wash PBMCs Isolated PBMCs (Monocytes, Lymphocytes) Wash->PBMCs Treatment Treat cells with This compound vs. Vehicle PBMCs->Treatment Adhesion Adhesion Assay (Protocol 4) Treatment->Adhesion Monocytes Cytokine Cytokine Assay (Protocol 5) Treatment->Cytokine Signaling Signaling Assay (Protocol 6) Treatment->Signaling Monocytes WholeBlood2 Human Whole Blood (Anticoagulated) Dextran Dextran Sedimentation WholeBlood2->Dextran Leukocytes Collect Leukocyte Layer Dextran->Leukocytes Polymorphprep Layer over Polymorphprep Leukocytes->Polymorphprep Centrifuge2 Centrifuge 500g, 35 min (Brake Off) Polymorphprep->Centrifuge2 Neutrophil_Layer Collect Neutrophil Layer Centrifuge2->Neutrophil_Layer RBC_Lysis RBC Lysis & Wash Neutrophil_Layer->RBC_Lysis Neutrophils Isolated Neutrophils RBC_Lysis->Neutrophils Treatment2 Treat cells with This compound vs. Vehicle Neutrophils->Treatment2 Migration Chemotaxis Assay (Protocol 3) Treatment2->Migration Signaling2 Signaling Assay (Protocol 6) Treatment2->Signaling2

Caption: Experimental workflow for this compound testing in primary cells.

G cluster_PI3K PI3K/Akt Pathway (Monocytes) cluster_MAPK MAPK Pathway (Neutrophils) IdrHH2 This compound / IDR Peptides Receptor Unknown Receptor(s) IdrHH2->Receptor PI3K PI3K Receptor->PI3K IDR-1002 Ref. MAP3K MAP3K Receptor->MAP3K This compound Ref. Akt Akt PI3K->Akt AdhesionMigration Cell Adhesion & Enhanced Migration Akt->AdhesionMigration MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Chemokine Chemokine Production p38->Chemokine

Caption: Known signaling pathways modulated by IDR peptides.

References

Application Notes and Protocols for Idr-HH2 Administration in Mouse Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idr-HH2 (Innate Defense Regulator-HH2) is a synthetic immunomodulatory peptide that has demonstrated significant efficacy in preclinical mouse models of bacterial infection. Unlike traditional antibiotics that directly target pathogens, this compound functions by modulating the host's innate immune response. It enhances the recruitment of immune cells to the site of infection and dampens excessive inflammatory responses that can lead to tissue damage.[1][2] These properties make this compound a promising candidate for a host-directed therapy, particularly in the context of antibiotic-resistant infections.

These application notes provide detailed protocols for the administration of this compound in mouse models of Mycobacterium tuberculosis and Staphylococcus aureus infection, along with methods for evaluating its efficacy.

Mechanism of Action: Immunomodulation

This compound is part of a class of synthetic peptides known as innate defense regulators (IDRs). These peptides are designed to enhance protective innate immunity while controlling harmful inflammation.[1][2] The primary mechanism of action of this compound is the modulation of the host's immune response rather than direct antimicrobial activity.[1]

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for the production of chemokines. This leads to the enhanced recruitment of immune cells, such as neutrophils and macrophages, to the site of infection to clear the invading pathogens. Concurrently, this compound can suppress the production of pro-inflammatory cytokines like TNF-α, thereby reducing inflammation-mediated tissue damage.

Idr_HH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Macrophage) cluster_nucleus Nucleus This compound This compound Receptor Unknown Receptor This compound->Receptor Binds MAPK_Pathway MAPK Signaling Cascade (e.g., ERK, p38) Receptor->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors Activates Gene_Expression Gene Transcription Transcription_Factors->Gene_Expression Induces Chemokine_Production Chemokine Production (e.g., MCP-1) Gene_Expression->Chemokine_Production Inflammatory_Response Modulated Inflammatory Response Gene_Expression->Inflammatory_Response Immune_Cell_Recruitment Immune Cell Recruitment Chemokine_Production->Immune_Cell_Recruitment Leads to Pathogen_Clearance Pathogen Clearance Inflammatory_Response->Pathogen_Clearance Enhances Reduced_Inflammation Reduced Tissue Damage Inflammatory_Response->Reduced_Inflammation Balances

Fig. 1: this compound Signaling Pathway

Quantitative Data Summary

The efficacy of this compound has been quantified in various mouse models of infection. The following tables summarize the key findings.

Table 1: Efficacy of this compound in a Mouse Model of Mycobacterium tuberculosis (H37Rv) Infection

Treatment GroupBacterial Load (Log10 CFU/lung) at Day 15Bacterial Load (Log10 CFU/lung) at Day 30Pneumonic Area (%) at Day 30
Untreated Control~6.8~7.0~45%
This compound~6.2~5.8 ~25%
Idr-1018~6.1~5.5 ~15%
Idr-1002 (inactive control)No significant changeNo significant changeNo significant change
Data are approximated from graphical representations in Rivas-Santiago et al., 2013.
p < 0.05, **p < 0.01 compared to untreated control.

Table 2: Efficacy of this compound in a Mouse Model of Multidrug-Resistant Mycobacterium tuberculosis Infection

Treatment GroupFold Reduction in CFU CountsReduction in Pneumonic Area
Untreated Control--
This compound3 to 5-foldSignificant reduction**
Idr-10183 to 5-foldSignificant reduction**
Idr-1002 (inactive control)No significant differenceNo significant reduction
Data are from Rivas-Santiago et al., 2013.
p < 0.01 compared to untreated control.

Table 3: Efficacy of this compound in a Mouse Model of Staphylococcus aureus Infection

Treatment GroupBacterial Load (CFU/peritoneal lavage)
Saline Control~1.5 x 10^9
This compound (4 mg/kg)~5.0 x 10^8
HH17 (negative control peptide)No significant difference
Data are approximated from graphical representations in Rivas-Santiago et al., 2013.
*p < 0.05 compared to saline control.

Experimental Protocols

The following are detailed protocols for the administration of this compound in mouse models of M. tuberculosis and S. aureus infection.

Protocol 1: this compound Administration in a Mouse Model of Pulmonary Mycobacterium tuberculosis Infection

This protocol is adapted from Rivas-Santiago et al., 2013.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline solution (0.9% NaCl)

  • Mycobacterium tuberculosis H37Rv or a multidrug-resistant strain

  • BALB/c mice (6-8 weeks old)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Intratracheal instillation device

  • Sterile syringes and needles (27-30G)

Procedure:

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in sterile saline to a stock concentration of 1 mg/mL.

    • Further dilute the stock solution with sterile saline to the desired final concentration for administration. For example, for a dose of ~1 mg/kg in a 25g mouse, you would need 25 µg. If administering 100 µL, the concentration would be 0.25 mg/mL.

  • Infection of Mice:

    • Anesthetize mice using an approved protocol.

    • Infect mice intratracheally with a high dose of M. tuberculosis (e.g., 2-5 x 10^5 CFU) in a volume of 50-100 µL of saline.

    • Allow the infection to establish for a period of 60 days to model late progressive tuberculosis.

  • This compound Administration:

    • After 60 days of infection, begin treatment with this compound.

    • Administer this compound via intratracheal instillation at a dose of approximately 1 mg/kg.

    • The treatment should be given three times per week for a duration of 15 to 30 days.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Plate serial dilutions of the lung homogenates on Middlebrook 7H10 agar (B569324) plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

    • For histological analysis, perfuse the lungs with 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Quantify the lung area affected by pneumonia using automated morphometry.

M_tuberculosis_Workflow Start Start Infect_Mice Intratracheal Infection of BALB/c Mice with M. tuberculosis Start->Infect_Mice Establish_Infection Allow Infection to Establish (60 days) Infect_Mice->Establish_Infection Treatment Intratracheal Administration of this compound (~1 mg/kg, 3 times/week) Establish_Infection->Treatment Duration Treatment for 15 or 30 days Treatment->Duration Euthanize Euthanize Mice Duration->Euthanize Lung_Homogenization Lung Homogenization and Plating for CFU Euthanize->Lung_Homogenization Histology Lung Fixation, Sectioning, and H&E Staining Euthanize->Histology CFU_Counting Colony Forming Unit (CFU) Counting Lung_Homogenization->CFU_Counting Pneumonia_Quantification Quantification of Pneumonic Area Histology->Pneumonia_Quantification End End CFU_Counting->End Pneumonia_Quantification->End

Fig. 2: M. tuberculosis Experimental Workflow
Protocol 2: this compound Administration in a Mouse Model of Peritoneal Staphylococcus aureus Infection

This protocol is adapted from Rivas-Santiago et al., 2013.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline solution (0.9% NaCl)

  • Staphylococcus aureus (e.g., ATCC 25923)

  • C57BL/6 mice (6-8 weeks old)

  • Sterile syringes and needles (27-30G)

Procedure:

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in sterile saline to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with sterile saline to the final concentration needed for a 4 mg/kg dose. For a 25g mouse, this would be 100 µg. If administering 200 µL, the concentration would be 0.5 mg/mL.

  • This compound Administration (Prophylactic):

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 4 mg/kg.

    • A control group should receive an equivalent volume of sterile saline.

  • Infection of Mice:

    • Four hours after the peptide or saline administration, infect the mice with approximately 1.0 x 10^9 CFU of S. aureus via i.p. injection.

  • Efficacy Evaluation:

    • Twenty-four hours post-infection, euthanize the mice.

    • Perform a peritoneal lavage by injecting 5 mL of sterile saline into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

    • Plate serial dilutions of the peritoneal lavage fluid on Mueller-Hinton agar plates.

    • Incubate the plates at 37°C for 24 hours and count the number of CFUs.

S_aureus_Workflow Start Start Pretreatment Intraperitoneal Pretreatment of C57BL/6 Mice with this compound (4 mg/kg) or Saline Start->Pretreatment Wait Wait for 4 hours Pretreatment->Wait Infection Intraperitoneal Infection with S. aureus (~1.0 x 10^9 CFU) Wait->Infection Incubation Incubate for 24 hours Infection->Incubation Euthanize Euthanize Mice Incubation->Euthanize Peritoneal_Lavage Perform Peritoneal Lavage Euthanize->Peritoneal_Lavage Plating Plate Lavage Fluid for CFU Peritoneal_Lavage->Plating CFU_Counting Colony Forming Unit (CFU) Counting Plating->CFU_Counting End End CFU_Counting->End

Fig. 3: S. aureus Experimental Workflow

Supporting Protocols

Protocol 3: Bronchoalveolar Lavage (BAL) for Cytokine and Cell Analysis

Procedure:

  • Euthanize mice and expose the trachea.

  • Make a small incision in the trachea and insert a cannula.

  • Secure the cannula with a suture.

  • Instill 1 mL of sterile, cold PBS into the lungs and then gently aspirate the fluid.

  • Repeat the lavage 2-3 times, pooling the recovered fluid.

  • Keep the BAL fluid on ice.

  • Centrifuge the BAL fluid to pellet the cells.

  • Collect the supernatant for cytokine analysis (e.g., ELISA or multiplex bead array).

  • Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin with staining).

Protocol 4: Histological Assessment of Lung Inflammation

Procedure:

  • After euthanasia, perfuse the lungs with 10% neutral buffered formalin through the trachea at a constant pressure.

  • Dissect the lungs and place them in formalin for 24-48 hours for fixation.

  • Process the fixed lungs and embed them in paraffin.

  • Cut 5 µm sections and stain with H&E.

  • Examine the sections under a microscope to assess the degree of inflammation, including peribronchial and perivascular infiltration of inflammatory cells and alveolar wall thickening.

  • A semi-quantitative scoring system can be used to grade the severity of inflammation.

Conclusion

This compound represents a promising host-directed therapeutic strategy for bacterial infections. The protocols outlined in these application notes provide a framework for administering this compound in mouse models of infection and for evaluating its immunomodulatory and protective effects. Researchers can adapt these protocols to suit their specific experimental needs and to further explore the therapeutic potential of this novel class of peptides.

References

Application Notes and Protocols for Idr-HH2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for the use of the innate defense regulator peptide, Idr-HH2, in various cell culture applications. The information is intended to guide researchers in utilizing this compound for studies related to immunomodulation, antimicrobial activity, and cellular signaling.

Summary of this compound Biological Activity

This compound is a synthetic immunomodulatory peptide with a range of biological activities. It has been shown to modulate the functions of innate immune cells, such as neutrophils and monocytes, and possesses direct antimicrobial properties. Key activities include the induction of chemokine production, enhancement of cell migration and adhesion, and the suppression of inflammatory responses.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various in vitro assays. These values are compiled from published literature and provide a starting point for experimental design.

Table 1: Effective Concentrations of this compound in Immunomodulatory Assays

Cell TypeAssayEffective ConcentrationObserved Effect
Human NeutrophilsChemotaxis5 - 40 µg/mLPromoted dose-dependent cell migration.
Human NeutrophilsAdhesion Marker Modulation12.5 - 50 µg/mLUpregulated CD11b, CD64, and CD66b; induced shedding of CD62L.
Human NeutrophilsChemokine Production (IL-8)12.5 - 50 µg/mLInduced the production of IL-8.
Human NeutrophilsSuppression of LPS-induced TNF-α50 µg/mLSignificantly suppressed LPS-mediated TNF-α production.
Human Peripheral Blood Mononuclear Cells (PBMCs)Chemokine Induction20 µg/mLStimulated the production of chemokines.
Human Monocytes / THP-1 cellsAdhesion to FibronectinNot specifiedPromoted cell adhesion.[2]

Table 2: Antimicrobial Activity of this compound

Bacterial StrainAssayEffective Concentration (MIC)
Pseudomonas aeruginosaMinimum Inhibitory Concentration75 µg/mL[2]
Staphylococcus aureusMinimum Inhibitory Concentration38 µg/mL[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes how to assess the chemotactic effect of this compound on human neutrophils using a modified Boyden chamber.

Materials:

  • This compound peptide

  • Isolated human neutrophils

  • Boyden chamber apparatus with fibronectin-coated polycarbonate membranes (5 µm pores)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower wells of the Boyden chamber, add chemotaxis buffer alone (negative control), a known chemoattractant like fMLP (positive control), or different concentrations of this compound (e.g., 5, 10, 20, 40 µg/mL).

    • Place the fibronectin-coated membrane over the lower wells.

    • Add 50 µL of the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

  • Cell Staining and Quantification:

    • After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

    • Fix and stain the membrane with a suitable stain (e.g., Diff-Quik).

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells in several high-power fields for each condition.

  • Data Analysis: Express the results as the average number of migrated cells per field or as a chemotactic index (fold increase in migration over the negative control).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against bacterial strains using a broth microdilution method.

Materials:

  • This compound peptide

  • Bacterial strains (P. aeruginosa, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare a serial two-fold dilution of this compound in MHB in the 96-well plate. The concentration range should bracket the expected MIC (e.g., from 256 µg/mL down to 1 µg/mL).

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the this compound dilutions. The final bacterial concentration in each well should be approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control well with bacteria and no peptide, and a negative control well with sterile MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Chemokine Production by PBMCs (ELISA)

This protocol describes the measurement of chemokine (e.g., IL-8, MCP-1) production by human PBMCs in response to this compound stimulation.

Materials:

  • This compound peptide

  • Isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • LPS (positive control)

  • ELISA kit for the chemokine of interest

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Isolate PBMCs from healthy donor blood and resuspend them in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulation: Add this compound to the wells at the desired concentrations (e.g., 10, 20, 50 µg/mL). Include an unstimulated control and a positive control (e.g., LPS at 100 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • ELISA: Perform the ELISA for the target chemokine according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the chemokine in each sample.

Signaling Pathways and Visualizations

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human neutrophils, which is required for chemokine production.[1]

Idr_HH2_Signaling_Pathway Idr_HH2 This compound Receptor Cell Surface Receptor (Proposed) Idr_HH2->Receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK1/2) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activation Chemokine_Gene_Expression Chemokine Gene Expression (e.g., IL-8) Transcription_Factors->Chemokine_Gene_Expression Induction Chemokine_Production Chemokine Production and Secretion Chemokine_Gene_Expression->Chemokine_Production

Caption: Proposed MAPK signaling pathway activated by this compound in neutrophils.

Experimental_Workflow_Chemokine_Assay Isolate_PBMCs 1. Isolate PBMCs from whole blood Seed_Cells 2. Seed PBMCs in a 96-well plate Isolate_PBMCs->Seed_Cells Stimulate 3. Stimulate with this compound (e.g., 20 µg/mL) Seed_Cells->Stimulate Incubate 4. Incubate for 24 hours at 37°C, 5% CO2 Stimulate->Incubate Collect_Supernatant 5. Collect cell-free supernatant Incubate->Collect_Supernatant ELISA 6. Perform ELISA for specific chemokines Collect_Supernatant->ELISA Analyze 7. Analyze data and quantify chemokines ELISA->Analyze

References

Application Notes and Protocols for Idr-HH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idr-HH2 is a synthetic immunomodulatory peptide with the amino acid sequence VQLRIRVAVIRA-NH2.[1] It belongs to the family of innate defense regulator (IDR) peptides, which are known to modulate the host's innate immune response.[2][3] this compound exhibits both immunomodulatory and antimicrobial properties, making it a subject of interest for therapeutic development. These application notes provide detailed protocols for the preparation and experimental use of this compound.

Physicochemical Properties and Storage

PropertyValue
Sequence VQLRIRVAVIRA-NH2
Molecular Formula C62H117N23O13
Molecular Weight 1392.74 g/mol
Appearance Lyophilized white powder

Storage and Stability:

  • Lyophilized Powder: Store at -20°C for long-term storage. The lyophilized peptide is generally stable for extended periods under these conditions.

  • In Solution: For experimental use, reconstitute the peptide in a sterile buffer (e.g., sterile water or PBS). It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store at -20°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is generally lower than in lyophilized form.

Experimental Protocols

Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound peptide

  • Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare Bacterial Inoculum:

    • Culture bacteria on an appropriate agar (B569324) plate overnight.

    • Inoculate a single colony into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • Reconstitute this compound in sterile water or PBS to create a stock solution.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Quantitative Data:

BacteriumMIC (µg/mL)
Pseudomonas aeruginosa75[2]
Staphylococcus aureus38[2]
Mycobacterium tuberculosis15-30[4][5]
Monocyte Adhesion Assay

This assay measures the ability of this compound to promote the adhesion of monocytes to extracellular matrix proteins like fibronectin.

Materials:

  • This compound peptide

  • Monocytic cell line (e.g., THP-1) or primary human monocytes

  • Fibronectin

  • 96-well black-walled, clear-bottom plates

  • Fluorescent dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the wells with PBS to remove unbound fibronectin.

  • Cell Labeling:

    • Label monocytes with a fluorescent dye according to the manufacturer's instructions.

  • Treatment:

    • Resuspend the labeled monocytes in serum-free media.

    • Add this compound to the cell suspension at various concentrations and incubate for a specified time (e.g., 30 minutes).

  • Adhesion:

    • Add the treated monocyte suspension to the fibronectin-coated wells.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

Experimental Workflow for Monocyte Adhesion Assay:

Monocyte_Adhesion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat plate with Fibronectin e2 Add treated cells to coated plate p1->e2 p2 Label Monocytes with Fluorescent Dye e1 Treat Monocytes with this compound p2->e1 e1->e2 e3 Incubate to allow adhesion e2->e3 e4 Wash to remove non-adherent cells e3->e4 a1 Measure Fluorescence e4->a1

Caption: Workflow for the monocyte adhesion assay.

Neutrophil Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migration of neutrophils towards a chemoattractant.

Materials:

  • This compound peptide

  • Primary human neutrophils

  • Chemoattractant (e.g., IL-8, fMLP)

  • Boyden chamber or Transwell inserts (with 3-5 µm pores)

  • Cell counting solution (e.g., Calcein-AM or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Prepare Chemoattractant:

    • Add the chemoattractant to the lower chamber of the Boyden chamber.

  • Prepare Neutrophils:

    • Isolate neutrophils from fresh human blood.

    • Resuspend the neutrophils in assay medium.

    • Treat the neutrophils with different concentrations of this compound.

  • Initiate Migration:

    • Add the treated neutrophil suspension to the upper chamber of the Boyden chamber insert.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.

  • Quantify Migration:

    • Remove the insert and quantify the number of neutrophils that have migrated to the lower chamber using a cell counting solution and a plate reader.

Quantitative Data on Neutrophil Modulation:

ParameterEffect of this compoundConcentration Range (µg/mL)
Adhesion to Endothelial Cells Enhanced12.5 - 50
Migration Induced12.5 - 50
Chemokine Production (IL-8) Increased25 - 50

Signaling Pathway

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for its immunomodulatory effects, including chemokine production.

MAPK Signaling Pathway Activated by this compound:

MAPK_Pathway IdrHH2 This compound Receptor Cell Surface Receptor (Putative) IdrHH2->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates GeneExpression Gene Expression (Chemokines, Cytokines) TranscriptionFactors->GeneExpression Induces ImmuneResponse Immunomodulatory Response GeneExpression->ImmuneResponse

Caption: this compound activates the MAPK signaling cascade.

Conclusion

This compound is a promising immunomodulatory peptide with potential therapeutic applications. The protocols and data presented in these application notes are intended to guide researchers in the effective experimental use of this compound. It is recommended to optimize these protocols for specific experimental conditions and cell types.

References

Application Notes and Protocols for Studying Neutrophil Chemotaxis with Idr-HH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the synthetic immunomodulatory peptide, Idr-HH2, in the study of neutrophil chemotaxis. This document includes an overview of this compound, its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Introduction to this compound

This compound is a synthetic innate defense regulator (IDR) peptide conceptually derived from the bovine host defense peptide, bactenecin. While initially explored for their antimicrobial properties, IDR peptides like this compound have been shown to be potent modulators of the innate immune response. Specifically, this compound has demonstrated the ability to induce neutrophil migration, making it a valuable tool for studying the intricate processes of neutrophil chemotaxis and its role in inflammation and immunity. Furthermore, this compound exhibits anti-inflammatory properties by suppressing the release of inflammatory cytokines in response to bacterial components like lipopolysaccharide (LPS).

Mechanism of Action

This compound induces neutrophil chemotaxis and chemokine production through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While the precise cell surface receptor for this compound on neutrophils has not been definitively identified, many chemoattractants that guide neutrophil migration signal through G-protein coupled receptors (GPCRs), such as the formyl peptide receptors (FPRs). The downstream signaling cascade from these receptors often involves the activation of MAPK pathways, leading to cytoskeletal rearrangements and directed cell movement.

Signaling Pathway of this compound-Induced Neutrophil Chemotaxis

Idr_HH2_Signaling Idr_HH2 This compound GPCR G-Protein Coupled Receptor (e.g., FPR - Putative) Idr_HH2->GPCR G_Protein G-Protein GPCR->G_Protein MAPK_Cascade MAPK Signaling Cascade (p38, ERK) G_Protein->MAPK_Cascade Actin Actin Cytoskeleton Rearrangement MAPK_Cascade->Actin Chemotaxis Neutrophil Chemotaxis Actin->Chemotaxis

This compound signaling pathway in neutrophil chemotaxis.

Quantitative Data Summary

The following table summarizes the expected quantitative data from neutrophil chemotaxis experiments using this compound. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental conditions.

ParameterValueNotes
This compound Concentration Range 1 - 50 µg/mLOptimal concentration should be determined empirically through a dose-response study.
EC50 for Neutrophil Chemotaxis To be determinedThe half-maximal effective concentration (EC50) should be calculated from the dose-response curve.
Positive Control fMLP (10-100 nM) or IL-8 (10-100 ng/mL)A well-characterized neutrophil chemoattractant should be used as a positive control.
Negative Control Assay MediumThe medium used for cell suspension should not induce significant migration.

Experimental Protocols

Isolation of Human Neutrophils

Materials:

  • Anticoagulated (ACD or heparin) whole human blood from healthy donors

  • Ficoll-Paque PLUS

  • Dextran T-500

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Red Blood Cell (RBC) Lysis Buffer

  • HBSS with Ca2+/Mg2+

  • Fetal Bovine Serum (FBS)

Protocol:

  • Dilute whole blood 1:1 with Ca2+/Mg2+-free HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the erythrocyte/granulocyte pellet.

  • Resuspend the pellet in HBSS and add Dextran T-500 to a final concentration of 1%. Mix well and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Carefully collect the neutrophil-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

  • To remove any remaining red blood cells, perform a hypotonic lysis by resuspending the cell pellet in ice-cold RBC Lysis Buffer for 30-60 seconds, followed by the addition of an equal volume of 2X HBSS to restore isotonicity.

  • Centrifuge at 250 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the neutrophil pellet in HBSS with Ca2+/Mg2+ and 0.5% FBS.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity should be >95% as assessed by morphology on a stained cytospin preparation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is adapted for a standard Boyden chamber or Transwell assay.

Experimental Workflow

Chemotaxis_Workflow Start Start Isolate Isolate Neutrophils from Whole Blood Start->Isolate Prepare_Cells Resuspend Neutrophils in Assay Medium Isolate->Prepare_Cells Add_Cells Add Neutrophil Suspension to Upper Chamber Prepare_Cells->Add_Cells Prepare_Chamber Add Chemoattractants (this compound, Controls) to Lower Chamber Prepare_Chamber->Add_Cells Incubate Incubate at 37°C, 5% CO2 (60-90 minutes) Add_Cells->Incubate Remove_Membrane Remove and Fix/Stain the Membrane Incubate->Remove_Membrane Quantify Quantify Migrated Cells (Microscopy) Remove_Membrane->Quantify End End Quantify->End

Workflow for neutrophil chemotaxis assay.

Materials:

  • Isolated human neutrophils

  • Boyden chamber or 96-well Transwell plate (5 µm pore size)

  • Assay Medium: HBSS with Ca2+/Mg2+ and 0.5% Bovine Serum Albumin (BSA)

  • This compound (stock solution prepared in sterile water or PBS)

  • Positive Control: fMLP or IL-8

  • Negative Control: Assay Medium

  • Fixing Solution: Methanol (B129727)

  • Staining Solution: Giemsa or Diff-Quik stain

  • Microscope

Protocol:

  • Prepare serial dilutions of this compound in assay medium (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Add the this compound dilutions, positive control (e.g., 10 nM fMLP), and negative control (assay medium) to the lower wells of the Boyden chamber.

  • Resuspend the isolated neutrophils in assay medium to a final concentration of 1 x 10^6 cells/mL.

  • Place the microporous membrane over the lower wells.

  • Add 50-100 µL of the neutrophil suspension to the upper chamber of each well.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane with a cotton swab.

  • Fix the membrane in methanol for 1-2 minutes.

  • Stain the membrane with Giemsa or Diff-Quik stain according to the manufacturer's instructions.

  • Mount the membrane on a glass slide.

  • Under a light microscope, count the number of migrated cells in several high-power fields (e.g., 5-10 fields at 400x magnification) for each condition.

  • Calculate the average number of migrated cells per field for each experimental group. Data can be expressed as a chemotactic index (fold increase in migration over the negative control).

Applications in Drug Development

The study of this compound and its effect on neutrophil chemotaxis has significant implications for drug development in the context of inflammatory diseases and immune modulation.

  • Development of Pro-Resolving Agents: By understanding how this compound promotes controlled neutrophil recruitment, it may be possible to develop novel therapeutics that enhance the resolution of inflammation without causing excessive tissue damage.

  • Anti-Inflammatory Drug Screening: The this compound-induced neutrophil chemotaxis assay can be used as a screening platform to identify novel compounds that inhibit or modulate neutrophil migration.

  • Adjuvant Development: As an immunomodulatory peptide, this compound's ability to recruit immune cells could be harnessed in vaccine adjuvant formulations to enhance the immune response to antigens.

Troubleshooting

ProblemPossible CauseSolution
Low neutrophil viability or purity Harsh isolation procedureHandle cells gently, keep reagents and cells on ice, and minimize the duration of the isolation process.
High background migration (negative control) Neutrophils are activatedEnsure all reagents are endotoxin-free. Allow neutrophils to rest on ice for 30 minutes before the assay.
No migration with positive control Inactive chemoattractant, incorrect pore size, or incorrect incubation timeUse a fresh batch of positive control. Ensure the pore size of the membrane is appropriate for neutrophils (3-8 µm). Optimize the incubation time (60-120 minutes is typical).
High variability between replicates Inconsistent cell counting or pipetting errorsEnsure a homogenous cell suspension before loading. Use calibrated pipettes. Count a sufficient number of fields per membrane.

Application Notes and Protocols for Idr-HH2 in Staphylococcus aureus Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idr-HH2 (Innate Defense Regulator-HH2) is a synthetic immunomodulatory peptide with demonstrated efficacy against Staphylococcus aureus, a leading cause of bacterial infections in both community and hospital settings. This document provides detailed application notes and protocols for the use of this compound in various S. aureus infection models. This compound exhibits a dual mechanism of action: direct antimicrobial activity against S. aureus and modulation of the host's innate immune response to effectively clear the infection. These characteristics make it a promising candidate for the development of novel anti-infective therapies.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound against Staphylococcus aureus
ParameterValueReference
Minimum Inhibitory Concentration (MIC)38 µg/mL
Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Staphylococcus aureus Infection*
Treatment GroupDosageOutcomeReference
This compound4 mg/kg (prophylactic)Significant reduction in bacterial load in peritoneal lavage
Saline ControlN/AHigh bacterial load in peritoneal lavage

*Note: This table summarizes the protective effect of this compound when administered prior to infection.

Mandatory Visualizations

G Experimental Workflow for Testing this compound Efficacy cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A MIC Determination B Biofilm Inhibition/Eradication Assay A->B C Murine Infection Model (Systemic or Skin) A->C B->C D This compound Administration (Prophylactic or Therapeutic) C->D E Assessment of Bacterial Load and Host Response D->E

Caption: Workflow for evaluating this compound against S. aureus.

G Proposed Mechanism of Action of this compound against S. aureus cluster_0 S. aureus Cell cluster_1 Cell Envelope A Cell Wall (Peptidoglycan & Teichoic Acids) B Cell Membrane A->B C Cytoplasm B->C Membrane Disruption & Pore Formation D Cell Lysis C->D Loss of Cellular Contents IdrHH2 This compound Peptide IdrHH2->B Electrostatic Interaction & Insertion

Caption: this compound-mediated disruption of the S. aureus cell membrane.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

  • This compound peptide

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile water or a suitable buffer.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Biofilm Eradication Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to eradicate pre-formed S. aureus biofilms.

Materials:

  • This compound peptide

  • Staphylococcus aureus strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow an overnight culture of S. aureus in TSB with 1% glucose.

    • Dilute the culture 1:100 in fresh TSB with 1% glucose and add 200 µL to each well of a 96-well plate.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Treatment with this compound:

    • Gently aspirate the planktonic bacteria from the wells and wash twice with PBS.

    • Add 200 µL of fresh TSB containing various concentrations of this compound to the wells. Include a no-peptide control.

    • Incubate the plate at 37°C for a further 24 hours.

  • Quantification of Biofilm:

    • Aspirate the medium and wash the wells three times with PBS.

    • Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and allow to air dry.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates biofilm eradication.

In Vivo Murine Model of Systemic Staphylococcus aureus Infection

This protocol outlines a model to evaluate the therapeutic or prophylactic efficacy of this compound in a systemic S. aureus infection. All animal procedures must be conducted in accordance with approved animal care and use protocols.

Materials:

  • This compound peptide

  • Staphylococcus aureus strain

  • 6-8 week old female BALB/c mice (or other suitable strain)

  • Sterile saline

  • Trypsin Soy Agar (TSA) plates

  • Appropriate anesthesia and euthanasia agents

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow S. aureus to mid-log phase in TSB.

    • Wash the bacteria with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/100 µL).

  • This compound Administration (Prophylactic Model):

    • Administer this compound (e.g., 4 mg/kg) or saline (control) to the mice via intraperitoneal (i.p.) injection.

    • Wait for a predetermined time (e.g., 4 hours) before infection.

  • Infection:

    • Anesthetize the mice.

    • Inject the prepared bacterial inoculum (e.g., 1 x 10^7 CFU) intravenously (i.v.) or intraperitoneally (i.p.).

  • Assessment of Bacterial Burden (Therapeutic Model):

    • If testing therapeutic efficacy, administer this compound at a specific time point post-infection.

    • At a designated time post-infection (e.g., 24 or 48 hours), euthanize the mice.

    • Aseptically harvest organs (e.g., kidneys, spleen, liver) or collect peritoneal lavage fluid.

    • Homogenize the tissues in sterile saline.

    • Perform serial dilutions of the tissue homogenates or lavage fluid and plate on TSA plates.

    • Incubate the plates at 37°C for 24 hours and count the CFU to determine the bacterial load.

Conclusion

The provided data and protocols offer a comprehensive framework for investigating the potential of this compound as a therapeutic agent against Staphylococcus aureus infections. Its dual-action mechanism, combining direct antimicrobial effects with immunomodulation, presents a significant advantage in combating this versatile pathogen. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to standard laboratory and animal care guidelines.

Application Notes and Protocols for Intratracheal Delivery of IDR-HH2 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Innate Defence Regulator (IDR) peptides are synthetic immunomodulatory agents designed to enhance protective innate immunity while controlling potentially harmful inflammatory responses.[1][2][3] IDR-HH2 is a novel IDR peptide that has demonstrated the ability to modulate the host's cytokine and chemokine environment, promote monocyte adhesion, and exhibit direct antibacterial properties.[4] These peptides represent a promising therapeutic strategy for infectious diseases, particularly with the rise of multidrug-resistant (MDR) pathogens.[1] Intratracheal (IT) delivery provides a targeted approach for treating pulmonary infections by administering the therapeutic agent directly to the site of infection.

This document provides detailed protocols and data for the intratracheal application of this compound in a murine model of late progressive pulmonary tuberculosis, based on published research. The findings indicate that this compound can significantly reduce bacterial load and lung pathology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies involving the this compound peptide.

Table 1: In Vitro Antimicrobial Activity of this compound

Organism Strain Method Minimum Inhibitory Concentration (MIC) Reference
Pseudomonas aeruginosa - Not Specified 75 µg/mL
Staphylococcus aureus - Not Specified 38 µg/mL

| Mycobacterium tuberculosis | Drug-Sensitive & MDR | Microdilution Colorimetric Reduction Assay | 15–30 µg/mL | |

Table 2: In Vivo Efficacy of Intratracheal this compound in a Murine Model of MDR Tuberculosis Treatment initiated 60 days post-infection and administered three times per week.

Parameter Control (Saline) This compound (32 µ g/dose ) Outcome Reference
Lung Bacillary Load Baseline 3 to 5-fold reduction in CFU Significant Decrease

| Pneumonic Area | Baseline | Significantly reduced | Significant Decrease | |

Signaling and Mechanism of Action

IDR peptides, including this compound, exert their therapeutic effects primarily through immunomodulation rather than direct antimicrobial action. They activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for the production of chemokines that recruit immune cells to the site of infection. Furthermore, this compound has been shown to be a potent inducer of the monocyte/macrophage chemokine MCP-1. In studies with human neutrophils, IDR peptides enhanced cell adhesion, migration, and chemokine production. They also suppressed inflammatory responses mediated by LPS, including the release of reactive oxygen species (ROS) and inflammatory cytokines like TNF-α and IL-10. This dual action of enhancing immune cell recruitment while dampening excessive inflammation is key to their protective effects.

cluster_0 Immune Cell (e.g., Neutrophil, Macrophage) IDR This compound Receptor Cell Surface Receptor (Proposed) IDR->Receptor Binds Inflammation Suppression of Inflammatory Cytokines (TNF-α, IL-10) IDR->Inflammation Suppresses LPS-induced inflammation MAPK MAPK Pathway (p38, ERK) Receptor->MAPK Activates Chemokines Chemokine Production (e.g., MCP-1) MAPK->Chemokines Induces Recruitment Immune Cell Recruitment Chemokines->Recruitment

Caption: Proposed signaling pathway for this compound in immune cells.

Experimental Protocols

Protocol 1: Preparation of this compound for Intratracheal Administration

This protocol details the preparation of the this compound solution for delivery to mice.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, pyrogen-free saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound to achieve a final concentration of 0.32 mg/mL. This will provide a 32 µg dose in a 100 µL administration volume.

  • Aseptically reconstitute the lyophilized this compound peptide in the calculated volume of sterile saline.

  • Gently vortex the solution to ensure the peptide is fully dissolved.

  • Store the solution on ice until ready for administration. Prepare fresh for each day of use.

Protocol 2: Non-Surgical Intratracheal Instillation in Mice

This protocol describes a reproducible, non-surgical method for delivering the this compound solution directly to the lungs. This method is adapted from established procedures for intratracheal instillation.

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine mixture or Isoflurane)

  • Small animal laryngoscope

  • Sterile, flexible catheter or a bent gavage needle

  • 1 mL syringe

  • Mouse intubation stand or angled platform

  • Prepared this compound solution (Protocol 1)

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of Ketamine/Xylazine). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Positioning: Place the anesthetized mouse in a supine position on an intubation stand or an angled board, using a wire or rubber band to suspend the mouse by its upper incisors. This position helps to straighten the airway.

  • Visualization: Use the laryngoscope to gently push the tongue aside and illuminate the back of the throat to visualize the glottis (the opening to the trachea).

  • Intubation: Carefully guide the catheter or gavage needle through the glottis and into the trachea. Avoid entering the esophagus.

  • Instillation: Attach the 1 mL syringe containing 100 µL of the this compound solution to the catheter/needle. To ensure the full volume is delivered, consider loading a small air pocket (~100 µL) into the syringe behind the liquid.

  • Injection: Inject the solution smoothly and steadily into the lungs.

  • Recovery: Remove the catheter and place the mouse in a clean cage on a warming pad. Monitor the animal continuously until it has fully recovered from anesthesia.

Protocol 3: Evaluation of In Vivo Efficacy

This protocol outlines the methods for assessing the therapeutic effect of this compound treatment.

1. Determination of Pulmonary Bacillary Load:

  • At the designated experimental endpoint (e.g., 15 or 30 days post-treatment initiation), euthanize mice via an approved method.

  • Aseptically dissect the lungs.

  • Homogenize the entire lung tissue in a fixed volume of sterile saline or PBS containing 0.05% Tween-80.

  • Prepare serial 10-fold dilutions of the lung homogenate.

  • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Middlebrook 7H10 or 7H11 for M. tuberculosis).

  • Incubate plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the Colony Forming Units (CFU) per lung.

2. Histopathological Analysis:

  • After euthanasia, perfuse the lungs with 10% neutral buffered formalin.

  • Excise the lungs and immerse them in formalin for at least 24 hours to ensure complete fixation.

  • Process the fixed tissues, embed in paraffin, and cut sections (e.g., 5 µm).

  • Stain sections with Hematoxylin and Eosin (H&E) to evaluate inflammation and tissue damage.

  • Analyze the stained slides under a microscope to determine the percentage of the lung area affected by pneumonia or other pathological changes.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical in vivo study evaluating this compound in a mouse model of tuberculosis.

cluster_workflow In Vivo Efficacy Study Workflow A Infection Balb/c mice infected intratracheally with M. tuberculosis B Disease Progression (60 days) A->B C Treatment Phase (15-30 days) B->C D Intratracheal Administration 32 µg this compound in 100 µL Saline (3x per week) C->D E Endpoint Analysis C->E F Pulmonary Bacillary Load (CFU Enumeration) E->F G Lung Histopathology (Pneumonia Area Assessment) E->G

Caption: Workflow for evaluating this compound in a mouse tuberculosis model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Idr-HH2 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the immunomodulatory peptide Idr-HH2 in in vivo experiments.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound in vivo. This guide provides insights into potential issues, their causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Lack of Efficacy Suboptimal Dosage: The administered dose may be too low to elicit a biological response.A dose-response study is recommended to determine the optimal dosage for your specific animal model and disease state. Start with the published effective dose of ~1 mg/kg and titrate up and down.
Inappropriate Administration Route: The route of administration may not provide adequate bioavailability at the target site. Preliminary studies have shown that intraperitoneal delivery of this compound may not be effective[1][2].The most effective route reported is intratracheal administration for lung-related models[1][2]. For other models, consider routes that ensure the peptide reaches the target tissue. Given the short half-life, continuous infusion or more frequent administration might be necessary for systemic effects.
Peptide Instability: Improper storage or handling could lead to degradation of the peptide.Store this compound as recommended by the supplier. Reconstituted peptide solutions should be prepared fresh for each experiment or stored at appropriate temperatures for a limited time, depending on stability data.
Rapid Clearance: this compound has a very short in vivo half-life of 2-5 minutes in mice, which may limit its therapeutic window[1].Increase the frequency of administration (e.g., multiple times a day) or consider a continuous delivery system like an osmotic pump to maintain therapeutic concentrations.
High Variability in Results Inconsistent Dosing Technique: Variations in injection volume or technique can lead to inconsistent dosing between animals.Ensure all personnel are properly trained in the chosen administration technique. Use calibrated equipment for all injections.
Biological Variation: Differences in animal age, weight, or health status can contribute to variability.Use a homogenous population of animals for your studies. Ensure animals are age and weight-matched.
Adverse Events or Toxicity High Dosage: While this compound has been reported to have no cytotoxic activity, very high doses may lead to unforeseen adverse effects[1][3].If adverse events are observed, reduce the dosage or the frequency of administration. Conduct a thorough observation of the animals for any signs of distress.
Immunogenicity: As a peptide, there is a potential for an immune response with repeated administration.Monitor for signs of an allergic reaction or anaphylaxis, especially with repeated dosing schedules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in vivo?

A1: Based on published studies in a mouse model of tuberculosis, a dose of 32 µg per mouse, which is approximately 1 mg/kg, has been shown to be effective when administered intratracheally three times a week[1][2]. This is a good starting point for dose-finding studies in other models.

Q2: What is the best route of administration for this compound?

A2: The optimal route of administration is model-dependent. For pulmonary infections, intratracheal administration has proven effective[1][2]. It is important to note that preliminary studies have indicated a lack of efficacy with intraperitoneal administration[1][2]. The choice of administration route should be guided by the target organ and the need for systemic versus local delivery.

Q3: How should this compound be prepared for in vivo administration?

A3: this compound peptide should be reconstituted in a sterile, isotonic solution such as saline[1][2]. It is recommended to prepare the solution fresh for each set of injections to ensure stability and prevent contamination. The peptide is reportedly shipped at room temperature[4].

Q4: What is the known pharmacokinetic profile of this compound?

A4: There is limited publicly available pharmacokinetic data for this compound. However, a study citing unpublished results reports a very short in vivo clearance half-life of 2-5 minutes in the blood of mice[1]. This rapid clearance should be a key consideration in designing the dosing schedule.

Q5: What are the known toxicities of this compound?

A5: Studies have reported that this compound exhibits no cytotoxic activity[1][3]. However, as with any experimental therapeutic, it is crucial to monitor animals for any signs of adverse reactions, especially at higher doses.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound from in vivo studies.

ParameterValueAnimal ModelAdministration RouteDosing ScheduleEfficacySource
Effective Dose 32 µ g/mouse (~1 mg/kg)BALB/c Mice (Tuberculosis model)IntratrachealThree times a weekSignificant reduction in lung bacillary loads[1][2]
In Vivo Half-life 2-5 minutesMiceNot specifiedNot applicableNot applicable[1] (citing unpublished data)
In Vitro MIC (P. aeruginosa) 75 µg/mL----[4]
In Vitro MIC (S. aureus) 38 µg/mL----[4]
In Vitro MIC (M. tuberculosis) 15-30 µg/mL----[1][3]

Experimental Protocols

In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

This protocol is based on the methodology described by Rivas-Santiago et al. (2013)[1][2].

  • Animal Model: BALB/c mice are infected with Mycobacterium tuberculosis strain H37Rv.

  • Treatment Initiation: Treatment with this compound is initiated 60 days post-infection, a point at which advanced progressive disease is established.

  • Peptide Preparation: this compound is dissolved in a sterile saline solution.

  • Dosage and Administration: A dose of 32 µg of this compound in 100 µL of saline solution (approximately 1 mg/kg) is administered three times a week via intratracheal instillation.

  • Duration of Treatment: The treatment is continued for up to 4 weeks.

  • Efficacy Assessment: The primary endpoint is the reduction in lung bacillary loads (Colony Forming Units - CFUs). Lung tissue can also be collected for histopathological analysis to assess the reduction in pneumonic areas.

Visualizations

Idr_HH2_Signaling_Pathway Idr_HH2 This compound Cell_Surface Cell Surface Receptor (Putative) Idr_HH2->Cell_Surface MAPK_Pathway MAPK Pathway Cell_Surface->MAPK_Pathway Activation Monocyte_Adhesion Monocyte Adhesion Cell_Surface->Monocyte_Adhesion Promotes Inflammation_Suppression Suppression of Inflammatory Cytokines (e.g., TNF-α) Cell_Surface->Inflammation_Suppression Leads to Chemokine_Production Chemokine Production (e.g., MCP-1) MAPK_Pathway->Chemokine_Production Induces Neutrophil_Modulation Neutrophil Function Modulation MAPK_Pathway->Neutrophil_Modulation Modulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model 1. Establish Disease Model (e.g., TB infection in mice) Peptide_Prep 2. Prepare this compound in Saline Animal_Model->Peptide_Prep Dose_Finding 3. Dose-Response Study (e.g., 0.5, 1, 2 mg/kg) Peptide_Prep->Dose_Finding Administration 4. Administer this compound (e.g., intratracheal, 3x/week) Dose_Finding->Administration Endpoint_Assessment 5. Assess Efficacy (e.g., CFU counts, histopathology) Administration->Endpoint_Assessment Toxicity_Monitoring 6. Monitor for Toxicity Administration->Toxicity_Monitoring Troubleshooting_Logic Start Experiment Start: Lack of Efficacy Check_Dose Is the dose optimal? Start->Check_Dose Check_Route Is the administration route appropriate? Check_Dose->Check_Route Yes Failure Re-evaluate Hypothesis Check_Dose->Failure No, adjust dose Check_Stability Is the peptide stable? Check_Route->Check_Stability Yes Check_Route->Failure No, change route Check_Frequency Is administration frequency sufficient? Check_Stability->Check_Frequency Yes Check_Stability->Failure No, prepare fresh Success Efficacy Observed Check_Frequency->Success Yes, adjust frequency Check_Frequency->Failure No

References

Technical Support Center: Idr-HH2 Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Idr-HH2 chemotaxis assay. The information herein is designed to address common issues that may lead to inconsistent or unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound chemotaxis assay?

A1: The this compound chemotaxis assay is primarily used to evaluate the migratory response of immune cells, particularly neutrophils, to the synthetic immunomodulatory peptide this compound. This assay is crucial for understanding the peptide's role in cell recruitment during an immune response and for screening its potential as a therapeutic agent.

Q2: Which cell types are most suitable for this assay?

A2: Human neutrophils are the most relevant cell type for studying the chemotactic effects of this compound, as the peptide has been shown to induce their migration.[1] Other immune cells, such as monocytes, may also be responsive and can be tested.

Q3: What is the underlying signaling mechanism of this compound-induced chemotaxis?

A3: this compound-induced neutrophil migration is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, the p38 MAPK and Erk pathways are known to play crucial, though sometimes opposing, roles in regulating neutrophil chemotaxis.[2][3][4]

Q4: What are the key controls to include in the this compound chemotaxis assay?

A4: To ensure data validity, it is essential to include the following controls:

  • Negative Control: Cells migrating towards media without this compound to determine the basal level of random migration.

  • Positive Control: A known chemoattractant for the cell type being used (e.g., fMLP or IL-8 for neutrophils) to confirm the cells are capable of migration.

  • Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), a control with the solvent alone should be included to rule out any effects of the vehicle on cell migration.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in an this compound chemotaxis assay can arise from various factors, from cell handling to assay setup. This guide addresses common problems and provides potential solutions.

Problem Potential Cause Recommended Solution
High Background Migration in Negative Control 1. Neutrophil Activation: Neutrophils are sensitive and can be easily activated during isolation, leading to random migration. 2. Contamination: LPS or other contaminants in reagents can act as chemoattractants. 3. Over-incubation: Extended incubation times can lead to increased random cell movement.1. Handle neutrophils gently during isolation, keep them on ice, and use endotoxin-free reagents. 2. Use sterile, endotoxin-tested reagents and plasticware. 3. Optimize incubation time; for neutrophils, shorter incubation times (e.g., 30-60 minutes) are often sufficient.
Low or No Migration Towards this compound 1. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high, falling outside the optimal range for chemotaxis. 2. Poor Cell Health: Cells may have low viability or be in a non-responsive state. 3. Incorrect Pore Size: The pore size of the transwell membrane may be too small for the cells to migrate through.1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Ensure high cell viability (>95%) before starting the assay. Use freshly isolated neutrophils for best results. 3. Use a transwell insert with a pore size appropriate for neutrophils (typically 3-5 µm).
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells in the upper chamber. 2. Pipetting Errors: Inaccurate pipetting of cells or chemoattractant. 3. Presence of Bubbles: Air bubbles trapped under the transwell membrane can impede migration.1. Ensure the cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Carefully lower the transwell insert into the lower chamber to avoid trapping air bubbles.
No Difference Between this compound and Positive Control 1. Saturated Response: The concentration of the positive control may be too high, leading to a maximal response that obscures any differences. 2. Receptor Desensitization: Prolonged exposure to high concentrations of chemoattractants can lead to receptor desensitization.1. Titrate the positive control to a concentration that induces a submaximal response. 2. Minimize pre-incubation times with chemoattractants.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a typical this compound neutrophil chemotaxis assay. These values are intended as a guide; optimal conditions should be determined empirically in your laboratory.

Table 1: Dose-Response of this compound on Neutrophil Migration

This compound Concentration (µg/mL)Fold Increase in Migration (Mean ± SD)
0 (Negative Control)1.0 ± 0.2
12.5 ± 0.4
104.8 ± 0.6
503.5 ± 0.5
1002.1 ± 0.3

Table 2: Time-Course of Neutrophil Migration Towards this compound (10 µg/mL)

Incubation Time (minutes)Fold Increase in Migration (Mean ± SD)
151.8 ± 0.3
304.5 ± 0.7
605.2 ± 0.8
1203.9 ± 0.6

Experimental Protocols

Key Experiment: Transwell Chemotaxis Assay for this compound with Human Neutrophils

This protocol describes a standard method for assessing the chemotactic effect of this compound on primary human neutrophils using a Boyden chamber or transwell insert system.

Materials:

  • This compound peptide

  • Primary human neutrophils (isolated from fresh whole blood)

  • RPMI 1640 medium

  • Bovine Serum Albumin (BSA)

  • Transwell inserts (3 µm pore size)

  • 24-well plates

  • Hemocytometer or automated cell counter

  • Calcein-AM or other cell viability stain

  • Fluorescence plate reader or microscope

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh, anticoagulant-treated whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 supplemented with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Chemoattractants: Prepare serial dilutions of this compound in RPMI 1640 with 0.1% BSA. A typical concentration range to test would be 0.1 to 100 µg/mL. Prepare a positive control (e.g., 100 nM fMLP) and a negative control (RPMI 1640 with 0.1% BSA only).

  • Assay Setup:

    • Add 600 µL of the chemoattractant solutions (this compound dilutions, positive control, negative control) to the lower wells of a 24-well plate.

    • Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • Add 100 µL of the neutrophil suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts from the wells.

    • To quantify the migrated cells in the lower chamber, they can be stained with a fluorescent dye like Calcein-AM and read on a fluorescence plate reader. Alternatively, the cells can be collected and counted using a hemocytometer or an automated cell counter.

    • To analyze cells that have migrated through the membrane and are attached to the underside, the non-migrated cells on the top of the membrane can be gently removed with a cotton swab. The migrated cells on the bottom of the membrane can then be fixed, stained (e.g., with DAPI or Crystal Violet), and counted under a microscope.

Visualizations

Signaling Pathway of this compound-Induced Neutrophil Chemotaxis

IdrHH2_Chemotaxis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IdrHH2 This compound Receptor GPCR (Putative) IdrHH2->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates MAPK_Cascade MAPK Cascade (p38, Erk) G_Protein->MAPK_Cascade Initiates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement MAPK_Cascade->Cytoskeletal_Rearrangement Regulates Chemotaxis Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis Drives Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Add_Cells Add Neutrophils to Upper Chamber Isolate_Neutrophils->Add_Cells Prepare_IdrHH2 Prepare this compound Dilutions Add_Chemoattractant Add this compound to Lower Chamber Prepare_IdrHH2->Add_Chemoattractant Add_Chemoattractant->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Quantify_Migration Quantify Migrated Cells Incubate->Quantify_Migration Analyze_Data Analyze and Interpret Data Quantify_Migration->Analyze_Data Troubleshooting_Logic Start Inconsistent Results Check_Controls Review Controls (Negative/Positive) Start->Check_Controls High_Background High Background? Check_Controls->High_Background If controls are off Low_Migration Low Migration? High_Background->Low_Migration No Sol_High_BG Check for Cell Activation Optimize Incubation Time Use Endotoxin-Free Reagents High_Background->Sol_High_BG Yes High_Variability High Variability? Low_Migration->High_Variability No Sol_Low_Mig Optimize this compound Dose Check Cell Viability Verify Pore Size Low_Migration->Sol_Low_Mig Yes Sol_High_Var Ensure Homogenous Cell Seeding Check Pipetting Technique Avoid Bubbles High_Variability->Sol_High_Var Yes End Consistent Results High_Variability->End No Sol_High_BG->End Sol_Low_Mig->End Sol_High_Var->End

References

Technical Support Center: Idr-HH2 and Primary Human Monocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Idr-HH2 and primary human monocytes.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to primary human monocytes?

A1: Based on available research, this compound is not considered cytotoxic to primary human monocytes. Studies have shown that concentrations up to 128 µg/ml do not lead to a significant reduction in monocyte viability. Instead of direct cytotoxicity, this compound is known for its immunomodulatory functions, such as enhancing monocyte adhesion and modulating the production of chemokines.

Q2: I am observing decreased cell viability in my monocyte cultures after treatment with this compound. What could be the cause?

A2: If you observe unexpected cytotoxicity, it is likely due to experimental artifacts rather than a direct effect of this compound. Please refer to our Troubleshooting Guide below for potential causes and solutions.

Q3: What is the known mechanism of action of this compound on monocytes?

A3: this compound is an innate defense regulator (IDR) peptide that modulates the host's immune response. It has been shown to promote the adhesion of monocytes to fibronectin. This action is associated with the activation of the PI3K-Akt signaling pathway, which is involved in cell survival and migration, not cell death.[1]

Q4: Are there any special considerations when preparing this compound for cell culture experiments?

A4: It is crucial to ensure that the this compound peptide is properly dissolved and that the final concentration of any solvent (such as DMSO) in the cell culture medium is non-toxic to the primary monocytes. Always include a vehicle control (medium with the solvent at the same concentration used for this compound) in your experimental setup.

Data Summary

Table 1: Effect of this compound on the Viability of Primary Human Monocytes

Concentration of this compoundCell Viability (%)Reference
Up to 128 µg/mlNo significant reduction[2] (from initial search)

Note: This table summarizes the currently available data. Researchers should always perform their own dose-response experiments to confirm these findings in their specific experimental system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background cell death in untreated (control) monocytes. - Suboptimal isolation technique leading to monocyte activation and subsequent cell death.- Inappropriate culture conditions (e.g., wrong medium, serum, or CO2 levels).- Contamination (e.g., mycoplasma, endotoxin).- Use a gentle monocyte isolation protocol (e.g., negative selection).- Culture monocytes in RPMI 1640 with 10% autologous serum or FBS and appropriate supplements.- Regularly test for mycoplasma and use endotoxin-free reagents and plasticware.
Observed cytotoxicity appears to be dose-dependent with this compound. - Contamination of the this compound stock solution.- High concentration of solvent (e.g., DMSO) used to dissolve this compound.- Interaction of this compound with components in the culture medium leading to the formation of cytotoxic aggregates.- Filter-sterilize the this compound stock solution.- Ensure the final solvent concentration is below the toxic threshold for monocytes (typically <0.1% for DMSO).- Prepare fresh dilutions of this compound for each experiment.
Inconsistent results between experiments. - Variability in primary cells from different donors.- Inconsistent cell plating density.- Pipetting errors.- If possible, use cells from multiple donors to account for biological variability.- Ensure a consistent number of cells are seeded in each well.- Use calibrated pipettes and follow a standardized protocol for all experimental steps.

Experimental Protocols

Protocol 1: Isolation of Primary Human Monocytes by Immunomagnetic Negative Selection

Materials:

  • Whole blood collected in EDTA tubes

  • Phosphate-buffered saline (PBS)

  • Human monocyte isolation kit (negative selection)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS) or autologous serum

  • Penicillin-Streptomycin solution

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.

  • Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in the recommended buffer from the monocyte isolation kit.

  • Follow the manufacturer's instructions for the immunomagnetic negative selection of monocytes. This typically involves adding a cocktail of antibodies against non-monocyte cells and magnetic beads, followed by separation using a magnet.

  • Collect the untouched monocytes.

  • Count the cells and assess viability using trypan blue exclusion.

  • Resuspend the purified monocytes in RPMI 1640 supplemented with 10% serum and 1% Penicillin-Streptomycin for subsequent experiments.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Materials:

  • Primary human monocytes

  • This compound

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed primary human monocytes in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add the this compound dilutions. Include wells for:

    • Spontaneous LDH release: cells with medium only.

    • Maximum LDH release: cells with lysis buffer (provided in the kit).

    • Vehicle control: cells with medium containing the highest concentration of the solvent used for this compound.

    • Medium background control: medium only (no cells).

  • Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • Following incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, after subtracting the background absorbance.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Assay Isolate_Monocytes Isolate Primary Human Monocytes Seed_Cells Seed Monocytes in 96-well Plate Isolate_Monocytes->Seed_Cells Add_Idr_HH2 Add this compound and Controls (Vehicle, Lysis Buffer) Seed_Cells->Add_Idr_HH2 Incubate Incubate for Desired Duration Add_Idr_HH2->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Reagent Add LDH Reaction Mix Collect_Supernatant->Add_Reagent Read_Absorbance Read Absorbance on Plate Reader Add_Reagent->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate % Cytotoxicity

Caption: Experimental workflow for assessing this compound cytotoxicity in primary human monocytes.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Controls Review Controls: - High background death? - Vehicle control toxic? Start->Check_Controls High_Background Optimize Monocyte Isolation & Culture Check_Controls->High_Background Yes (High Background) Vehicle_Toxic Reduce Solvent Concentration Check_Controls->Vehicle_Toxic Yes (Vehicle Toxic) Check_Reagents Investigate Reagents: - this compound contamination? - Reagent expiration? Check_Controls->Check_Reagents No Resolved Issue Resolved High_Background->Resolved Vehicle_Toxic->Resolved Contaminated_Reagent Filter-sterilize or Use New Reagent Stock Check_Reagents->Contaminated_Reagent Yes Check_Procedure Review Protocol: - Inconsistent plating? - Pipetting errors? Check_Reagents->Check_Procedure No Contaminated_Reagent->Resolved Procedural_Error Standardize Protocol & Recalibrate Pipettes Check_Procedure->Procedural_Error Yes Check_Procedure->Resolved No Procedural_Error->Resolved

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in experiments.

PI3K_Akt_Signaling_Pathway Idr_HH2 This compound Receptor Cell Surface Receptor (Hypothesized) Idr_HH2->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Adhesion Increased Monocyte Adhesion Downstream->Adhesion

Caption: Hypothesized PI3K-Akt signaling pathway for this compound-mediated monocyte adhesion.

References

Idr-HH2 aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the immunomodulatory peptide Idr-HH2. The information provided addresses potential aggregation issues and offers guidance on prevention and characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound (sequence: Val-Gln-Leu-Arg-Ile-Arg-Val-Ala-Val-Ile-Arg-Ala-NH2) is a synthetic innate defense regulator (IDR) peptide.[1] Its primary functions are immunomodulatory, meaning it can modulate the host's immune response. It has been shown to enhance the recruitment of immune cells, such as monocytes and neutrophils, to sites of infection or inflammation.[2][3][4] Additionally, this compound possesses antibacterial activity against certain pathogens.[1][5][6][7]

Q2: What are the known signaling pathways activated by this compound?

This compound has been shown to activate intracellular signaling pathways to exert its immunomodulatory effects. Notably, it can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the production of chemokines (signaling molecules that attract immune cells).[2] It is also understood that related IDR peptides can activate the PI3K/Akt signaling pathway, which plays a crucial role in cell adhesion, migration, and survival.[3][4]

Q3: Is this compound known to have aggregation problems?

Currently, there is no specific literature detailing aggregation issues with this compound. However, like many peptides, it has the potential to aggregate under certain experimental conditions. Peptides with hydrophobic residues, such as Valine (Val), Leucine (Leu), Isoleucine (Ile), and Alanine (Ala) present in the this compound sequence, can be prone to self-association and aggregation. Therefore, it is crucial to follow best practices for peptide handling and be aware of the factors that can induce aggregation.

Q4: What are the common factors that can cause peptide aggregation?

Several factors can contribute to peptide aggregation, including:

  • High Peptide Concentration: Increased intermolecular interactions at higher concentrations can promote aggregation.

  • Suboptimal pH and Ionic Strength: The pH of the solution can affect the net charge of the peptide, influencing its solubility and tendency to aggregate. Ionic strength can also play a role in electrostatic interactions between peptide molecules.

  • Temperature Fluctuations: Freeze-thaw cycles and exposure to high temperatures can destabilize peptides and lead to aggregation.

  • Buffer Composition: The choice of buffer can significantly impact peptide stability.

  • Mechanical Stress: Vigorous shaking or stirring can sometimes induce aggregation.

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to identifying and mitigating potential aggregation of this compound in your experiments.

Problem: I suspect my this compound solution contains aggregates.

Possible Cause 1: Visual Particulates or Cloudiness

If you observe visible particulates or a cloudy appearance in your this compound solution, it is a strong indication of aggregation.

Troubleshooting Workflow for Visual Aggregation

start Visible particulates or cloudiness in this compound solution step1 Centrifuge the solution (e.g., 10,000 x g for 10 min) start->step1 step2 Analyze supernatant and pellet separately step1->step2 step3a Supernatant: Measure concentration (e.g., UV-Vis at 280 nm or peptide-specific assay) step2->step3a step3b Pellet: Attempt to resolubilize in a stronger solvent (e.g., with organic solvent or denaturant if compatible with downstream use) step2->step3b step4 Optimize Solubilization Protocol: - Use a different buffer (see Table 2) - Adjust pH and ionic strength - Lower peptide concentration step3a->step4 step3b->step4 step5 Characterize Aggregates (Optional): - Use techniques like DLS or SEC (see Experimental Protocols) step4->step5 end Proceed with soluble, monomeric this compound step5->end

Caption: Troubleshooting workflow for visually aggregated this compound solutions.

Possible Cause 2: Inconsistent or Poor Results in Bioassays

A loss of peptide activity or high variability in experimental results can be an indirect sign of aggregation, as aggregated peptides may have altered biological function.

Troubleshooting Workflow for Inconsistent Bioassay Results

start Inconsistent or poor results in this compound bioassays step1 Assess Aggregation State of Stock Solution start->step1 step2 Use Aggregation Detection Methods: - Dynamic Light Scattering (DLS) - Size Exclusion Chromatography (SEC) - Thioflavin T (ThT) Assay step1->step2 step3 Is aggregation detected? step2->step3 step4a Yes step3->step4a Yes step4b No step3->step4b No step5a Optimize this compound Handling and Storage: - Prepare fresh solutions - Aliquot to avoid freeze-thaw cycles - Store at -80°C step4a->step5a step5b Troubleshoot other experimental parameters: - Assay conditions - Reagent stability - Cell viability step4b->step5b end Re-evaluate bioassay with monomeric this compound step5a->end

Caption: Troubleshooting inconsistent bioassay results potentially due to this compound aggregation.

Data Presentation

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Aggregation
Sequence VQLRIRVAVIRA-NH2Contains hydrophobic residues (V, L, I, A) that can contribute to aggregation.
Molecular Weight 1392.74 g/mol ---
Isoelectric Point (pI) Estimated ~12.5Highly basic peptide. Should be soluble in acidic to neutral buffers. Avoid buffers with pH close to the pI.
Grand Average of Hydropathicity (GRAVY) -0.158Slightly hydrophilic, but contains hydrophobic patches.

Table 2: Recommended Buffers for Peptide Stability

BufferpH RangeComments
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Commonly used for biological assays. Ensure compatibility with your specific experiment.
Tris-HCl 7.0 - 9.0Good buffering capacity in the physiological range.
HEPES 6.8 - 8.2Often used in cell culture applications.
Sodium Acetate 3.6 - 5.6A suitable choice for maintaining solubility of basic peptides like this compound, as it keeps the peptide protonated and charged.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Amyloid-like Fibril Detection

This assay is used to detect the formation of amyloid-like fibrils, which are a specific type of aggregate characterized by a cross-β sheet structure.

Materials:

  • This compound peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Methodology:

  • Preparation of this compound Solution: Reconstitute this compound in the desired assay buffer to the desired concentration. To induce aggregation for a positive control, you might incubate the peptide at a high concentration and/or with agitation.

  • Assay Setup: In the 96-well plate, add your this compound samples.

  • ThT Addition: Add ThT stock solution to each well to a final concentration of 10-25 µM.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C).

  • Fluorescence Measurement: Measure fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-490 nm.[8][9][10] An increase in fluorescence over time suggests the formation of amyloid-like fibrils.

Protocol 2: Size Exclusion Chromatography (SEC) for Oligomer Detection

SEC separates molecules based on their size and can be used to detect the presence of dimers, trimers, and higher-order oligomers of this compound.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • SEC column suitable for peptides (e.g., with a pore size of ~80 Å)[11]

  • Mobile phase (e.g., 0.1% TFA in acetonitrile/water, or a buffer with high salt concentration like 300 mM NaCl to minimize ionic interactions with the column matrix)[11]

  • Molecular weight standards for calibration

Methodology:

  • System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound peptide in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Injection: Inject the this compound sample onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 214 nm (for peptide bonds).

  • Data Analysis: Compare the retention time of the this compound peak(s) to those of molecular weight standards to estimate the size of any observed species. Earlier eluting peaks correspond to larger molecules (aggregates), while later peaks represent smaller molecules (monomer).

Protocol 3: Dynamic Light Scattering (DLS) for Size Distribution Analysis

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[12][13][14]

Materials:

  • This compound sample

  • DLS instrument

  • Low-volume cuvette

Methodology:

  • Sample Preparation: Prepare the this compound solution in a suitable buffer. The concentration should be optimized for the instrument, but typically ranges from 0.1 to 1 mg/mL for peptides. Filter the sample through a 0.22 µm filter directly into a clean, dust-free cuvette.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the peptides.

  • Data Analysis: The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monodisperse sample (containing primarily monomers) will show a single, narrow peak and a low PDI (typically <0.2). The presence of aggregates will result in larger particle sizes and a higher PDI.

Signaling Pathways

This compound and the MAPK Signaling Pathway

This compound can activate the MAPK signaling cascade in immune cells like neutrophils, leading to the production of chemokines that recruit other immune cells to the site of infection or inflammation.[2]

cluster_nucleus Nucleus IdrHH2 This compound Receptor Cell Surface Receptor (e.g., GPCR) IdrHH2->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors translocates to nucleus and activates ChemokineProduction Chemokine Production (e.g., IL-8) TranscriptionFactors->ChemokineProduction induces transcription of Nucleus Nucleus

Caption: this compound-mediated activation of the MAPK signaling pathway.

IDR Peptides and the PI3K/Akt Signaling Pathway

Related IDR peptides have been shown to activate the PI3K/Akt pathway in monocytes, which is crucial for enhancing cell adhesion to the extracellular matrix (e.g., fibronectin) and migration towards chemokines.[3][4]

IDR IDR Peptide (e.g., this compound) Receptor Cell Surface Receptor IDR->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates IntegrinActivation β1-Integrin Activation Akt->IntegrinActivation leads to CellAdhesion Enhanced Cell Adhesion and Migration IntegrinActivation->CellAdhesion

Caption: IDR peptide-mediated activation of the PI3K/Akt signaling pathway.

References

determining the optimal time course for Idr-HH2 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Idr-HH2, a synthetic innate defense regulator (IDR) peptide. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic immunomodulatory peptide. Its primary mechanism of action is to modulate the host's innate immune response rather than through direct antimicrobial activity.[1][2] It enhances protective immunity by promoting the recruitment of immune cells, such as neutrophils and monocytes, to the site of infection or inflammation.[2][3] This is achieved by modulating signaling pathways, including the MAPK and PI3K-Akt pathways, which are involved in cell migration and chemokine production.[3] this compound also dampens potentially harmful inflammatory responses by suppressing the production of certain inflammatory cytokines.[2][3]

Q2: What are the demonstrated in vivo effects of this compound?

A2: In a murine model of pulmonary tuberculosis, repeated intrapulmonary administration of this compound has been shown to effectively suppress the growth of Mycobacterium tuberculosis and reduce the area of pneumonia.[1] Treatment initiated after the establishment of active disease led to a significant reduction in bacterial loads in the lungs at 15 and 30 days of treatment.[1]

Q3: What is the in vitro antimicrobial activity of this compound?

A3: this compound possesses modest direct antimicrobial activity. For specific minimum inhibitory concentrations (MICs), please refer to the data presented in Table 2.

Q4: How should this compound be stored and reconstituted for use?

A4: For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the manufacturer. Generally, peptides should be stored at -20°C or -80°C. For experimental use, it is advised to resuspend the peptide in sterile water or a saline solution on the day of use to a desired stock concentration.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use applications.

Quantitative Data

Table 1: In Vivo Efficacy of this compound Treatment on M. tuberculosis Bacillary Load in a Murine Model
Treatment GroupDuration of TreatmentMean Fold Reduction in CFU ± SDStatistical Significance (p-value)
This compound15 days~3-fold<0.01
This compound30 days~5-fold<0.01
Untreated Control30 daysN/AN/A

Data is synthesized from a study in Balb/c mice infected with a multi-drug resistant strain of M. tuberculosis. Treatment with 32 µg of this compound was administered intratracheally three times per week, starting 60 days post-infection.[1]

Table 2: In Vitro Antimicrobial Activity of this compound
OrganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa75 µg/mL
Staphylococcus aureus38 µg/mL
Mycobacterium tuberculosis15-30 µg/mL

Experimental Protocols

Protocol 1: In Vivo this compound Treatment in a Mouse Model of Tuberculosis

This protocol is a generalized methodology based on published research and should be adapted to meet specific experimental needs and institutional guidelines.

1. Animal Model and Infection: a. Use Balb/c mice. b. Infect mice with a high dose (e.g., 2-5 x 10^5 CFU) of Mycobacterium tuberculosis (e.g., H37Rv or a multi-drug resistant strain) via the appropriate route for establishing a pulmonary infection. c. Allow the infection to establish for a period of 60 days to mimic active disease.

2. This compound Preparation and Administration: a. On the day of use, reconstitute this compound in a sterile 0.9% saline solution to a final concentration of 0.32 mg/mL. b. Anesthetize the mice using an appropriate anesthetic agent (e.g., Ketamine and Xylazine). c. Administer 32 µg of this compound in a volume of 100 µL via non-invasive intratracheal instillation. d. For detailed guidance on the intratracheal instillation procedure, refer to established protocols.[4][5] e. Repeat the administration three times per week.

3. Treatment Duration and Endpoint Analysis: a. Treat the mice for a total of 15 or 30 days. b. At the end of the treatment period, euthanize the mice. c. Harvest the lungs and homogenize them for the determination of bacterial load (CFU counting). d. A portion of the lung tissue can be fixed for histopathological analysis to assess the extent of pneumonia.

Protocol 2: In Vitro Chemotaxis Assay for Assessing this compound Activity on Neutrophil Migration

1. Neutrophil Isolation: a. Isolate human neutrophils from the whole blood of healthy donors using Ficoll separation and dextran-based sedimentation. b. Verify the purity of the isolated neutrophils using flow cytometry with neutrophil-specific markers (e.g., CD11b, CD66b).

2. Chemotaxis Assay Setup: a. Use a 96-well Boyden chamber with a 5 µm pore-size membrane. b. In the lower chamber, add a known chemoattractant (e.g., IL-8) with or without different concentrations of this compound in a serum-free medium. c. In the upper chamber, seed the isolated neutrophils in a serum-free medium.

3. Incubation and Quantification: a. Incubate the chamber for 1 hour at 37°C in a humidified incubator with 5% CO2. b. After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring the total cellular ATP levels using a luminescent-based method.

Troubleshooting Guides

Issue 1: High variability in in vivo experimental results.

  • Potential Cause: Inconsistent delivery of this compound to the lungs.

    • Solution: Ensure proper technique for intratracheal instillation. The procedure should be performed by trained personnel to ensure consistent and accurate delivery to the trachea and not the esophagus.

  • Potential Cause: Peptide instability.

    • Solution: Prepare fresh this compound solutions on the day of use. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Potential Cause: Variability in the animal model.

    • Solution: Ensure that all animals are age-matched and from the same genetic background. Monitor the health of the animals closely throughout the experiment.

Issue 2: Low or no neutrophil migration in the in vitro chemotaxis assay.

  • Potential Cause: Poor viability or activation state of isolated neutrophils.

    • Solution: Use freshly isolated neutrophils for the assay. Check the viability of the cells before starting the experiment. Ensure that the isolation procedure does not overly activate the neutrophils.

  • Potential Cause: Suboptimal concentration of chemoattractant or this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of both the chemoattractant and this compound for your specific experimental setup.

  • Potential Cause: Incorrect pore size of the Boyden chamber membrane.

    • Solution: Ensure that the pore size of the membrane is appropriate for neutrophil migration (typically 3-5 µm).

Issue 3: this compound peptide is difficult to dissolve.

  • Potential Cause: Intrinsic properties of the peptide sequence.

    • Solution: Briefly sonicate the solution to aid in dissolution. If solubility issues persist, consult the manufacturer's guidelines for alternative solvents. However, for in vivo use, ensure the solvent is biocompatible.

Visualizations

Idr_HH2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_pi3k PI3K-Akt Pathway This compound This compound Receptor Receptor This compound->Receptor MAPK_Cascade MAPK_Cascade Receptor->MAPK_Cascade PI3K PI3K Receptor->PI3K Transcription_Factor_MAPK Transcription Factor (e.g., AP-1) MAPK_Cascade->Transcription_Factor_MAPK Chemokine_Production Chemokine Production Transcription_Factor_MAPK->Chemokine_Production Akt Akt PI3K->Akt Integrin_Activation Integrin Activation Akt->Integrin_Activation Cell_Adhesion_Migration Cell Adhesion & Migration Integrin_Activation->Cell_Adhesion_Migration

Caption: Proposed signaling pathway for this compound's immunomodulatory effects.

In_Vivo_Workflow Start Start Infection Infect Balb/c Mice with M. tuberculosis Start->Infection Incubation 60-day Incubation (Disease Progression) Infection->Incubation Treatment This compound Treatment (3x/week for 15 or 30 days) Incubation->Treatment Endpoint Endpoint Analysis: - Lung CFU Count - Histopathology Treatment->Endpoint End End Endpoint->End

Caption: Experimental workflow for in vivo this compound treatment in a mouse model.

In_Vitro_Workflow Start Start Isolation Isolate Human Neutrophils from Whole Blood Start->Isolation Assay_Setup Set up Boyden Chamber: - Lower: Chemoattractant +/- this compound - Upper: Neutrophils Isolation->Assay_Setup Incubation Incubate for 1 hour at 37°C Assay_Setup->Incubation Quantification Quantify Migrated Cells (e.g., ATP luminescence) Incubation->Quantification End End Quantification->End

References

Navigating the Challenges of Idr-HH2 In Vivo Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in replicating the in vivo efficacy of the innate defense regulator peptide, Idr-HH2. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate successful and reproducible in vivo studies.

Troubleshooting Guide: Addressing Common Hurdles

Researchers may face several challenges when working with this compound in vivo. This guide provides a question-and-answer format to address specific issues.

Question 1: We are not observing the reported reduction in bacterial load in our Mycobacterium tuberculosis infection model.

Possible Causes & Troubleshooting Steps:

  • Peptide Quality and Handling:

    • Purity: Ensure the this compound peptide purity is high (typically >95%). Impurities can interfere with its biological activity.

    • Storage: Store the lyophilized peptide at -20°C or lower. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles which can degrade the peptide.

    • Solubility: this compound is a hydrophobic peptide. Ensure complete solubilization in a sterile, appropriate solvent (e.g., sterile water or PBS) before administration. Sonication may aid dissolution.

  • Animal Model and Administration:

    • Mouse Strain: The original studies demonstrating efficacy against M. tuberculosis used Balb/c mice.[1][2] Different mouse strains can have varying immune responses.

    • Route of Administration: Intratracheal instillation was the route used in key studies to ensure direct delivery to the lungs.[1][2] Subcutaneous or intravenous administration may result in different pharmacokinetic profiles and efficacy.

    • Dosing and Frequency: A dose of 32 µg per mouse, administered three times a week, was shown to be effective.[1][2] Ensure accurate dosing based on the animal's weight and that the administration schedule is followed consistently.

  • Timing of Treatment:

    • In the M. tuberculosis model, treatment was initiated 60 days post-infection, during the advanced active stage of the disease.[1] The timing of intervention can be critical for observing a therapeutic effect.

Question 2: We are observing high variability in our in vivo results between individual animals.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Administration:

    • Ensure precise and consistent delivery of the peptide, especially with techniques like intratracheal instillation. Minor variations in the volume or site of delivery can lead to variability.

  • Pharmacokinetics and Peptide Stability:

    • Peptides can have short in vivo half-lives. The efficacy of this compound is thought to be due to its immunomodulatory effects rather than direct antimicrobial activity, but inconsistent exposure could lead to variable immune stimulation.[1]

    • Consider the potential for peptide degradation by proteases in vivo.

  • Underlying Health Status of Animals:

    • Ensure all animals are healthy and of a similar age and weight at the start of the experiment. Subclinical infections or other health issues can impact immune responses and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an immunomodulatory peptide that functions as an innate defense regulator. Its in vivo efficacy is not primarily due to direct antimicrobial activity but rather its ability to modulate the host's innate immune response.[1] It enhances the production of chemokines to recruit immune cells like phagocytes to the site of infection while dampening potentially harmful inflammation.[1]

Q2: Has this compound shown efficacy in in vivo cancer models?

A2: Based on currently available scientific literature, the in vivo efficacy of this compound has been primarily demonstrated in models of infectious disease, specifically against Mycobacterium tuberculosis. There is a lack of published studies evaluating its efficacy in in vivo cancer models. Researchers interested in exploring this compound for cancer immunotherapy would be entering a novel area of investigation.

Q3: What are the key signaling pathways modulated by this compound and other IDR peptides?

A3: Studies on related innate defense regulator peptides have shown the involvement of the MAPK and PI3K-Akt signaling pathways.[3] These pathways are crucial for chemokine production and the modulation of immune cell functions.

Q4: Are there known off-target effects of this compound?

A4: The available studies on this compound have not reported significant off-target effects or cytotoxicity to host cells.[1] However, as with any experimental therapeutic, careful monitoring for any unexpected physiological or behavioral changes in the animals is recommended.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a murine model of multidrug-resistant Mycobacterium tuberculosis infection.

Animal ModelTreatment ProtocolPrimary EndpointObserved EfficacyReference
Balb/c Mice32 µg this compound, intratracheal, 3x/week for 30 daysLung Bacillary Load (CFU)Significant 3 to 5-fold reduction in CFU counts compared to untreated controls.[2]--INVALID-LINK--
Balb/c Mice32 µg this compound, intratracheal, 3x/week for 30 daysLung InflammationSignificantly reduced pneumonic areas compared with control mice.[1][2]--INVALID-LINK--

Key Experimental Protocols

In Vivo Murine Model of Mycobacterium tuberculosis Infection

This protocol is a summary of the methodology described in the key efficacy studies for this compound.

  • Animal Model:

    • Specific pathogen-free female Balb/c mice, 6-8 weeks old.

  • Infection:

    • Mice are infected intratracheally with a high dose (e.g., 2-5 x 10^5 CFU) of a drug-sensitive or multidrug-resistant strain of Mycobacterium tuberculosis.

  • Treatment:

    • Treatment is initiated at an advanced stage of infection (e.g., 60 days post-infection).

    • This compound is reconstituted in a sterile saline solution.

    • Administer 32 µg of this compound in a 100 µL volume via intratracheal instillation.

    • Treatment is given three times per week for a duration of 15 to 30 days.

  • Endpoint Analysis:

    • At specified time points, mice are euthanized.

    • Lungs are aseptically removed.

    • One lung is homogenized for the determination of bacillary loads by plating serial dilutions on appropriate agar (B569324) and counting colony-forming units (CFU).

    • The other lung is fixed in formalin for histopathological analysis to assess the area of pneumonia and inflammation.

Visualizing Pathways and Workflows

To aid in the understanding of the processes involved in this compound research, the following diagrams have been generated.

Idr_HH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response Idr_HH2 This compound Receptor Putative Receptor Idr_HH2->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB MAPK->NF_kB Gene_Expression Chemokine Gene Expression NF_kB->Gene_Expression Chemokine_Production Chemokine Production (e.g., MCP-1) Gene_Expression->Chemokine_Production Immune_Cell_Recruitment Immune Cell Recruitment Chemokine_Production->Immune_Cell_Recruitment Leads to In_Vivo_Workflow start Start: Select Animal Model (e.g., Balb/c Mice) infection Infection with M. tuberculosis start->infection disease_progression Allow Disease Progression (e.g., 60 days) infection->disease_progression treatment Administer this compound or Vehicle Control disease_progression->treatment endpoints Endpoint Analysis: - CFU Counts - Histopathology treatment->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis Troubleshooting_Logic cluster_peptide Peptide Integrity cluster_protocol Experimental Protocol cluster_biology Biological Factors start Issue: Lack of In Vivo Efficacy purity Verify Peptide Purity (>95%) start->purity Check storage Check Storage & Handling Procedures start->storage Check solubility Ensure Complete Solubilization start->solubility Check animal_model Confirm Correct Animal Model start->animal_model Verify administration Validate Route & Technique of Administration start->administration Verify dosing Verify Dosing & Schedule start->dosing Verify timing Review Timing of Intervention start->timing Consider pk Consider Peptide Pharmacokinetics start->pk Consider

References

Validation & Comparative

A Comparative Analysis of Idr-HH2 and IDR-1018 as Potential Host-Directed Therapies for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutic strategies. Host-directed therapies, which modulate the host's immune response to infection, represent a promising avenue. This guide provides a detailed comparison of two synthetic innate defense regulator (IDR) peptides, Idr-HH2 and IDR-1018, evaluating their potential as adjunctive treatments for tuberculosis (TB).

Performance Overview

This compound and IDR-1018 are synthetic peptides derived from bactenecin, a bovine host defense peptide.[1] Their primary mechanism of action is not direct bactericidal activity but rather the modulation of the host's innate immune response.[2] They enhance the recruitment of immune cells to the site of infection and suppress potentially harmful inflammatory responses.[2][3] Both peptides have demonstrated efficacy in animal models of TB, reducing bacterial loads and lung pathology against both drug-sensitive and MDR Mtb strains.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and IDR-1018 in the context of tuberculosis.

Table 1: In Vitro Activity against Mycobacterium tuberculosis

PeptideMinimum Inhibitory Concentration (MIC) vs. Mtb H37Rv (µg/mL)Cytotoxicity
This compound 29.3 ± 11.8No cytotoxic activity observed
IDR-1018 16 ± 5.4No cytotoxic activity observed

Table 2: In Vivo Efficacy in a Murine Model of Progressive Pulmonary Tuberculosis

PeptideTreatment RegimenReduction in Lung Bacillary Load (CFU) vs. Untreated Control (Drug-Sensitive Mtb H37Rv)Reduction in Lung Bacillary Load (CFU) vs. Untreated Control (MDR Mtb)Reduction in Pneumonic Area vs. Untreated Control
This compound 32 µ g/100 µL saline, intratracheal, 3 times/week for 30 days, starting 60 days post-infectionSignificant decrease3 to 5-fold reductionSignificant reduction
IDR-1018 32 µ g/100 µL saline, intratracheal, 3 times/week for 30 days, starting 60 days post-infectionSignificant decrease3 to 5-fold reductionSignificant reduction, greater than this compound

Mechanism of Action: Immunomodulation

Both this compound and IDR-1018 function primarily by modulating the host's innate immune response. Their therapeutic effect in tuberculosis is attributed to:

  • Enhanced Chemokine Production: These peptides stimulate the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for recruiting monocytes and macrophages to the site of infection.

  • Suppression of Pro-inflammatory Cytokines: While promoting immune cell recruitment, they also dampen excessive and potentially damaging inflammatory responses by reducing the levels of pro-inflammatory cytokines like TNF-α. This dual action helps in controlling the bacterial growth while minimizing tissue damage.

The immunomodulatory effects of these peptides are thought to be mediated through the activation of key signaling pathways within immune cells, such as the MAPK and NF-κB pathways.

Signaling Pathway Diagram

IDR_Peptide_Signaling_Pathway Proposed Signaling Pathway for this compound and IDR-1018 in Macrophages cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_response Cellular Response M_tuberculosis Mycobacterium tuberculosis TLR Toll-like Receptor M_tuberculosis->TLR activates IDR_Peptide This compound / IDR-1018 GPCR G-protein coupled receptor (putative) IDR_Peptide->GPCR activates (putative) MAPK_Pathway MAPK Pathway (p38, ERK) TLR->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR->NFkB_Pathway PLC Phospholipase C GPCR->PLC Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription NFkB_Pathway->Gene_Transcription PLC->MAPK_Pathway PLC->NFkB_Pathway Chemokine_Production Chemokine Production (e.g., MCP-1) Gene_Transcription->Chemokine_Production Inflammatory_Cytokine_Suppression Suppression of Pro-inflammatory Cytokines (e.g., TNF-α) Gene_Transcription->Inflammatory_Cytokine_Suppression Macrophage_Recruitment Macrophage Recruitment and Activation Chemokine_Production->Macrophage_Recruitment

Caption: Proposed signaling pathway for this compound and IDR-1018 in macrophages.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the peptides against M. tuberculosis H37Rv was determined using a broth microdilution method.

  • M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • The peptides were serially diluted in the broth in a 96-well plate.

  • A standardized inoculum of M. tuberculosis was added to each well.

  • The plates were incubated at 37°C for 7-14 days.

  • The MIC was defined as the lowest concentration of the peptide that completely inhibited visible growth of the bacteria.

Murine Model of Progressive Pulmonary Tuberculosis

The in vivo efficacy of this compound and IDR-1018 was evaluated in a well-established mouse model of progressive pulmonary tuberculosis.

  • Infection: BALB/c mice were infected intratracheally with a high dose of M. tuberculosis H37Rv or a multidrug-resistant strain.

  • Treatment: Treatment was initiated 60 days post-infection, a time point when active disease is established. The peptides were administered intratracheally at a dose of 32 µg in 100 µL of saline solution, three times a week for 30 days.

  • Assessment of Bacterial Load: At the end of the treatment period, mice were euthanized, and the lungs were homogenized. Serial dilutions of the lung homogenates were plated on Middlebrook 7H11 agar (B569324) plates. The number of colony-forming units (CFU) was determined after incubation at 37°C for 21 days.

  • Histopathology: Lung tissue was fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The percentage of the lung surface affected by pneumonia was determined using automated morphometry to assess the extent of inflammation and tissue damage.

Experimental Workflow

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Testing Infection Infection of BALB/c mice with M. tuberculosis (H37Rv or MDR) via intratracheal route Disease_Progression 60-day period for development of progressive pulmonary tuberculosis Infection->Disease_Progression Treatment Treatment with this compound, IDR-1018, or saline (control) 3 times/week for 30 days via intratracheal route Disease_Progression->Treatment Euthanasia Euthanasia of mice at 90 days post-infection Treatment->Euthanasia Lung_Harvest Harvesting of lungs Euthanasia->Lung_Harvest Bacterial_Load Determination of bacterial load (CFU) from lung homogenates Lung_Harvest->Bacterial_Load Histopathology Histopathological analysis of lung tissue (H&E staining) and morphometry Lung_Harvest->Histopathology

Caption: Workflow for in vivo efficacy testing of IDR peptides in a mouse model.

Conclusion

Both this compound and IDR-1018 demonstrate significant therapeutic potential as host-directed therapies for tuberculosis. They exhibit modest direct antimicrobial activity but effectively reduce bacterial loads and lung inflammation in preclinical models by modulating the host immune response. IDR-1018 appears to have a slight advantage in terms of its in vitro potency (lower MIC) and a greater reduction in lung inflammation in vivo. The detailed experimental protocols and data presented here provide a solid foundation for further research and development of these promising immunomodulatory peptides as a novel treatment strategy for tuberculosis, including infections caused by drug-resistant strains.

References

A Comparative Analysis of the Efficacy of Idr-HH2 and LL-37

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial, anti-inflammatory, and wound healing properties of two promising immunomodulatory peptides.

In the landscape of novel therapeutic agents, the synthetic innate defense regulator peptide Idr-HH2 and the naturally occurring human cathelicidin (B612621) LL-37 have emerged as significant candidates for their roles in modulating the immune response and combating infection. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these peptides.

At a Glance: this compound vs. LL-37

FeatureThis compoundLL-37
Primary Function ImmunomodulatoryAntimicrobial & Immunomodulatory
Antimicrobial Activity Modest direct activityBroad-spectrum activity
Anti-inflammatory Action Suppresses pro-inflammatory cytokinesContext-dependent; can be both pro- and anti-inflammatory
Wound Healing Promotes resolution of inflammationPromotes cell migration and re-epithelialization

Antimicrobial Efficacy: A Tale of Two Mechanisms

The antimicrobial capacities of this compound and LL-37 differ significantly in their primary modes of action. LL-37 exhibits potent, broad-spectrum antimicrobial activity through direct interaction with and disruption of microbial membranes.[1] In contrast, this compound possesses more modest direct antibacterial properties, with its principal anti-infective strength lying in its ability to modulate the host's innate immune response to effectively clear pathogens.[2]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the available MIC values for this compound and LL-37 against various bacterial strains. It is important to note that these values are derived from different studies and experimental conditions may vary.

OrganismThis compound (µg/mL)LL-37 (µg/mL)
Pseudomonas aeruginosa75[3]>64
Staphylococcus aureus38[3]1.56 - >100
Mycobacterium tuberculosis15-30[2]-
Acinetobacter baumannii-1.5

Immunomodulatory and Anti-inflammatory Properties: A Balancing Act

Both peptides are potent immunomodulators, capable of influencing the production of cytokines and chemokines to orchestrate an effective immune response. However, their approaches and outcomes can differ.

This compound primarily functions by enhancing the recruitment of immune cells to the site of infection or injury while simultaneously suppressing excessive and potentially damaging inflammatory responses.[4] Studies have shown that IDR peptides, including this compound, can significantly suppress the production of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10 in response to lipopolysaccharide (LPS).[4]

LL-37's role in inflammation is more complex and highly context-dependent. It can act as both a pro-inflammatory and an anti-inflammatory agent.[5] For instance, LL-37 can neutralize LPS, thereby reducing the inflammatory cascade.[6] However, it can also stimulate the release of pro-inflammatory cytokines like IL-6 and IL-8 in certain cell types.[5]

Quantitative Comparison of Anti-inflammatory Effects
Cell TypeStimulantPeptideCytokine MeasuredResultReference
Human NeutrophilsLPSThis compoundTNF-α, IL-10Significant suppression[4]
J774 Macrophage-like cellsLPS/ATPLL-37IL-1βSignificant inhibition[6]
RAW 264.7 MacrophagesLTALL-37TNF-α, IL-6Attenuated production[7]

Wound Healing: Accelerating Tissue Repair

Both this compound and LL-37 have demonstrated positive effects on wound healing, albeit through potentially different primary mechanisms. LL-37 is known to directly promote the migration and proliferation of keratinocytes and endothelial cells, crucial steps in re-epithelialization and angiogenesis.[8][9]

While direct comparative data for this compound is limited, a study comparing the related innate defense regulator peptide IDR-1018 with LL-37 in murine and porcine wound healing models provides valuable insights. In these studies, IDR-1018 was found to be more effective than LL-37 in accelerating wound closure and re-epithelialization, suggesting that the immunomodulatory approach of IDR peptides, focusing on resolving inflammation, may be highly beneficial for tissue repair.[10][11]

In Vivo Wound Healing Data (IDR-1018 vs. LL-37)
Animal ModelParameterIDR-1018LL-37OutcomeReference
MurineRe-epithelializationSignificantly faster than controlNo significant improvement vs. controlIDR-1018 more effective[10]
PorcineRe-epithelializationSignificantly faster than controlFaster than control (not statistically significant)IDR-1018 more effective[11]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of this compound and LL-37 are rooted in their interactions with different cellular signaling pathways.

Idr_HH2_Signaling Idr_HH2 This compound Cell_Surface Cell Surface Receptor (Putative) Idr_HH2->Cell_Surface MAPK_Pathway MAPK Pathway (p38, ERK) Cell_Surface->MAPK_Pathway Inflammation_Suppression Suppression of Pro-inflammatory Cytokines (e.g., TNF-α) Cell_Surface->Inflammation_Suppression Chemokine_Production Chemokine Production (e.g., MCP-1, Gro-α) MAPK_Pathway->Chemokine_Production Immune_Cell_Recruitment Immune Cell Recruitment Chemokine_Production->Immune_Cell_Recruitment

This compound Signaling Pathway

This compound is understood to activate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for the production of chemokines that attract immune cells.[4]

LL_37_Signaling LL_37 LL-37 Membrane_Disruption Direct Membrane Disruption LL_37->Membrane_Disruption GPCRs GPCRs (e.g., FPRL1) LL_37->GPCRs TLRs Toll-like Receptors (TLR4 modulation) LL_37->TLRs P2X7R P2X7 Receptor LL_37->P2X7R Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, NF-κB) GPCRs->Signaling_Cascades TLRs->Signaling_Cascades P2X7R->Signaling_Cascades Gene_Expression Altered Gene Expression (Cytokines, Chemokines) Signaling_Cascades->Gene_Expression Biological_Effects Diverse Biological Effects (Inflammation, Wound Healing) Gene_Expression->Biological_Effects

LL-37 Signaling Pathways

LL-37's mechanisms are more varied, involving direct membrane lysis of pathogens and interactions with a range of cell surface receptors, including G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs), leading to the activation of multiple downstream signaling pathways like MAPK and NF-κB.[5][8]

Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Antimicrobial_Susceptibility_Workflow Start Start: Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Incubate Incubate Peptides with Bacteria in 96-well plate (37°C, 18-24h) Start->Incubate Prepare_Peptides Prepare Serial Dilutions of Peptides (this compound and LL-37) Prepare_Peptides->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results

Antimicrobial Susceptibility Workflow

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide. A standardized bacterial suspension is incubated with serial dilutions of the peptide in a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Anti_inflammatory_Assay_Workflow Start Culture Macrophages (e.g., RAW 264.7) Pre_treat Pre-treat cells with Peptides (this compound or LL-37) Start->Pre_treat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pre_treat->Stimulate Incubate Incubate for a defined period (e.g., 24 hours) Stimulate->Incubate Measure_Cytokines Measure Cytokine Levels in Supernatant (e.g., TNF-α, IL-6 by ELISA) Incubate->Measure_Cytokines

In Vitro Anti-inflammatory Assay Workflow

Macrophage cells are pre-treated with the peptides before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are then quantified using methods like ELISA to assess the anti-inflammatory activity of the peptides.

In Vivo Wound Healing Model (Murine Excisional Wound)

Wound_Healing_Model_Workflow Start Create full-thickness excisional wounds on the dorsum of mice Treatment Topically apply Peptides (this compound or LL-37) or vehicle control Start->Treatment Monitor Monitor wound closure over time (e.g., digital photography) Treatment->Monitor Analysis Analyze wound area and re-epithelialization. Histological analysis of tissue sections. Monitor->Analysis

In Vivo Wound Healing Model Workflow

Full-thickness excisional wounds are created on the backs of mice. The wounds are then treated topically with the peptides or a control vehicle. Wound closure is monitored and measured over time, and tissue samples can be collected for histological analysis to assess parameters like re-epithelialization, granulation tissue formation, and immune cell infiltration.

Conclusion

Both this compound and LL-37 are promising therapeutic peptides with distinct yet complementary modes of action. LL-37's strength lies in its direct and potent antimicrobial activity, coupled with its multifaceted immunomodulatory functions. This compound, on the other hand, offers a more targeted immunomodulatory approach, aiming to enhance the host's own defense mechanisms while controlling excessive inflammation. The choice between these peptides, or their potential synergistic use, will depend on the specific therapeutic application, considering the nature of the infection, the inflammatory state, and the desired clinical outcome. Further direct comparative studies are warranted to fully elucidate their relative efficacies in various preclinical models.

References

A Comparative Guide to the Immunomodulatory Effects of Idr-HH2 and IDR-1002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics, synthetic innate defense regulator (IDR) peptides have emerged as a promising class of molecules. Derived from host defense peptides, these synthetic analogues are designed to enhance protective innate immune responses while dampening potentially harmful inflammation. This guide provides a detailed comparison of two such peptides, Idr-HH2 and IDR-1002, focusing on their distinct immunomodulatory profiles, supported by experimental data.

At a Glance: this compound vs. IDR-1002

FeatureThis compoundIDR-1002
Primary Immunomodulatory Characteristic Potent inducer of chemokines, effective against Mycobacterium tuberculosis in vivo.Broad anti-inflammatory activity, enhances monocyte migration, and shows efficacy in sterile inflammation and asthma models.
Effect on Neutrophil Function Modulates adhesion and activation markers, enhances migration and chemokine production, augments bacterial killing, and suppresses LPS-induced inflammatory responses.[1]Similar modulation of neutrophil functions, including adhesion, migration, and chemokine production, alongside suppression of LPS-mediated inflammation.[1]
In Vivo Efficacy against M. tuberculosis Significantly reduces bacterial loads in murine models.[2][3][4]No significant reduction in bacterial loads in the same murine models.[2][3][4]
Signaling Pathway Involvement Activates the MAPK pathway for chemokine production in neutrophils.[1]Utilizes PI3K-Akt and MAPK pathways for its immunomodulatory effects, including chemokine induction and enhanced monocyte migration.[5][6][7][8]

Quantitative Comparison of Immunomodulatory Activities

The following tables summarize the quantitative data from comparative studies on this compound and IDR-1002.

Table 1: In Vitro Chemokine Induction in Human PBMCs

Peptide (20 µg/ml)MCP-1 (pg/ml)Gro-α (pg/ml)
This compound 18,00010,000
IDR-1002 2,00011,000
Data adapted from Rivas-Santiago et al., 2013.[2]

Table 2: In Vivo Efficacy Against Mycobacterium tuberculosis (H37Rv) in Mice

Treatment GroupLung Bacillary Loads (Log10 CFU) at Day 30
Control (Saline) ~6.5
This compound ~5.5*
IDR-1002 ~6.4
Statistically significant reduction compared to control (p<0.05). Data is estimated from graphical representation in Rivas-Santiago et al., 2013.[2][4]

Table 3: Modulation of Neutrophil Functions

FunctionThis compoundIDR-1002
Enhanced Adhesion to Endothelial Cells YesYes
Induction of Neutrophil Migration YesYes
Induction of Chemokine (IL-8) Production YesYes
Augmented Killing of E. coli YesYes
Suppression of LPS-induced TNF-α production YesYes
Based on findings from Niyonsaba et al., 2013.[1]

Signaling Pathways

The immunomodulatory effects of this compound and IDR-1002 are mediated through distinct signaling pathways.

IDR-1002 Signaling Pathway

IDR-1002 has been shown to activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for its ability to enhance monocyte migration and adhesion to fibronectin.[5][6] Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is involved in chemokine induction in response to IDR-1002.[7][8]

IDR1002_Pathway cluster_membrane Cell Membrane IDR1002 IDR-1002 Receptor G-protein Coupled Receptor IDR1002->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (p38, ERK1/2) Receptor->MAPK Akt Akt PI3K->Akt Integrin β1-Integrin Activation Akt->Integrin CREB CREB MAPK->CREB Chemokine Chemokine Production CREB->Chemokine Migration Enhanced Monocyte Migration & Adhesion Integrin->Migration

Figure 1: IDR-1002 signaling cascade.

This compound Signaling Pathway

While the signaling pathways for this compound are less extensively characterized, studies indicate that its induction of chemokine production in neutrophils is dependent on the MAPK pathway.[1]

IdrHH2_Pathway cluster_membrane_hh2 Cell Membrane IdrHH2 This compound Receptor_hh2 Receptor IdrHH2->Receptor_hh2 MAPK_hh2 MAPK Receptor_hh2->MAPK_hh2 Chemokine_hh2 Chemokine Production MAPK_hh2->Chemokine_hh2 Neutrophil Neutrophil Activation Chemokine_hh2->Neutrophil

Figure 2: this compound signaling cascade.

Experimental Protocols

In Vitro Chemokine Induction Assay

  • Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Peptide Concentration: 20 µg/ml.

  • Incubation Time: 24 hours.

  • Detection Method: Enzyme-Linked Immunosorbent Assay (ELISA) for MCP-1 and Gro-α.

  • Protocol Summary: PBMCs are isolated from healthy donors and seeded in 96-well plates. Peptides are added to the cell cultures and incubated for 24 hours. Supernatants are then collected, and chemokine levels are quantified using specific ELISA kits.

In Vivo Mycobacterium tuberculosis Infection Model

  • Animal Model: BALB/c mice.

  • Infection: Intratracheal infection with M. tuberculosis H37Rv.

  • Treatment: Peptides (approximately 1 mg/kg) administered intratracheally three times per week, starting 60 days post-infection.

  • Endpoint: Lungs are harvested at specified time points (e.g., 15 and 30 days post-treatment initiation), homogenized, and plated on selective agar (B569324) to determine bacterial colony-forming units (CFU).

  • Protocol Summary: Mice are infected with a standardized dose of M. tuberculosis. After a chronic infection is established, peptide treatment is initiated. The efficacy of the treatment is assessed by quantifying the reduction in bacterial load in the lungs compared to a saline-treated control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PBMCs Isolate Human PBMCs Stimulate Stimulate with This compound or IDR-1002 PBMCs->Stimulate Incubate Incubate for 24h Stimulate->Incubate ELISA Measure Chemokines (MCP-1, Gro-α) by ELISA Incubate->ELISA Infect Infect Mice with M. tuberculosis Establish Establish Chronic Infection (60 days) Infect->Establish Treat Treat with Peptides (3x/week) Establish->Treat Harvest Harvest Lungs Treat->Harvest CFU Determine Bacterial Load (CFU) Harvest->CFU

Figure 3: Experimental workflow.

Conclusion

This compound and IDR-1002, while both classified as immunomodulatory IDR peptides, exhibit distinct profiles of activity. This compound demonstrates superior efficacy in a murine model of tuberculosis, which correlates with its potent induction of the monocyte chemoattractant MCP-1. In contrast, IDR-1002 shows broader anti-inflammatory effects and a unique ability to enhance monocyte migration via the PI3K-Akt pathway, suggesting its potential in conditions characterized by sterile inflammation or where enhanced cell recruitment to sites of inflammation is beneficial.

The choice between these peptides for therapeutic development will therefore depend on the specific pathological context. For infectious diseases like tuberculosis, where robust recruitment of macrophages is critical, this compound may be the more promising candidate. For inflammatory disorders where resolving inflammation and promoting tissue repair are the primary goals, the multifaceted activities of IDR-1002 may be more advantageous. Further research into the detailed molecular mechanisms of these peptides will undoubtedly pave the way for their targeted clinical application.

References

Idr-HH2: A Comparative Analysis of Efficacy in Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of burgeoning antimicrobial resistance, innate defense regulator (IDR) peptides have emerged as a promising therapeutic avenue. This guide provides a comprehensive comparison of the efficacy of Idr-HH2 in various bacterial infection models, juxtaposed with other IDR peptides and alternative antimicrobial agents.

Executive Summary

This compound is a synthetic innate defense regulator peptide that has demonstrated significant efficacy in controlling bacterial infections, not primarily through direct bactericidal activity, but by modulating the host's innate immune response. This immunomodulatory function leads to enhanced bacterial clearance and a reduction in inflammation. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used in key studies, and visualize the underlying biological pathways and experimental workflows.

Comparative Efficacy of this compound

The therapeutic potential of this compound has been evaluated in several preclinical bacterial infection models. Its efficacy, particularly when compared with other IDR peptides like IDR-1002 and IDR-1018, varies depending on the bacterial pathogen and the model of infection.

In Vitro Activity

While the primary mechanism of this compound is immunomodulation, it does possess modest direct antimicrobial activity. The minimum inhibitory concentrations (MICs) against common pathogens are summarized below.

Peptide/AntibioticPseudomonas aeruginosa MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Mycobacterium tuberculosis MIC (µg/mL)
This compound 75[1]38[1]15-30[1]
IDR-1002 >1286415-30[1]
IDR-1018 321615-30[1]
In Vivo Efficacy in a Murine Model of Tuberculosis

A key area of investigation for this compound has been its efficacy against Mycobacterium tuberculosis. In a murine model of pulmonary tuberculosis, intratracheal administration of this compound demonstrated a significant therapeutic effect.

Treatment GroupChange in Lung Bacillary Loads (CFU)Reduction in Pneumonic Area
This compound Significant decreaseSignificant reduction
IDR-1018 Significant decreaseSignificant reduction
IDR-1002 No significant changeNo significant reduction
Untreated Control BaselineBaseline

These findings highlight the potent immunomodulatory effect of this compound in a challenging infection model, leading to both bacterial clearance and resolution of lung pathology. Notably, in this model, this compound performed comparably to IDR-1018, while IDR-1002 was less effective.

Efficacy in Other Bacterial Infection Models

This compound has also shown protective effects in a murine model of invasive Staphylococcus aureus infection when administered prophylactically. While detailed quantitative comparisons with other agents in this model are limited in the available literature, its efficacy underscores its broad potential as an anti-infective agent.

Mechanism of Action: Immunomodulation

The primary mechanism of action for this compound and other IDR peptides is the modulation of the innate immune system. This involves a multi-faceted approach that enhances the host's ability to combat infection while controlling potentially damaging inflammation.

dot

Idr_HH2_Mechanism cluster_pathogen Bacterial Pathogen cluster_host_response Host Immune Response Pathogen e.g., M. tuberculosis ImmuneCells Immune Cells (e.g., Macrophages, Neutrophils) Pathogen->ImmuneCells infects Inflammation Inflammation Pathogen->Inflammation induces IdrHH2 This compound IdrHH2->ImmuneCells modulates IdrHH2->Inflammation dampens Chemokines Chemokine Production (e.g., MCP-1, Gro-α) ImmuneCells->Chemokines induces BacterialClearance Enhanced Bacterial Clearance ImmuneCells->BacterialClearance leads to Chemokines->ImmuneCells recruits ReducedPathology Reduced Tissue Pathology Inflammation->ReducedPathology results in BacterialClearance->ReducedPathology

Caption: this compound's immunomodulatory mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

Murine Model of Pulmonary Tuberculosis
  • Animal Model: BALB/c mice are commonly used.

  • Infection: Mice are infected intratracheally with a high dose of Mycobacterium tuberculosis (e.g., H37Rv strain or a multidrug-resistant strain).

  • Treatment: Treatment with this compound or control peptides is typically initiated after the establishment of a chronic infection (e.g., 60 days post-infection) to mimic a clinical scenario. Peptides are administered intratracheally multiple times a week.

  • Outcome Measures:

    • Bacterial Load: Lungs are homogenized and plated on appropriate media (e.g., 7H11 agar) to determine the number of colony-forming units (CFU).

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the area of pneumonia and inflammation.

In Vitro Susceptibility Testing
  • Method: A broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the bacterial strain is added to each well.

    • Plates are incubated under appropriate conditions for the specific bacterium.

    • The MIC is determined as the lowest concentration of the peptide that inhibits visible bacterial growth.

dot

Experimental_Workflow cluster_invivo In Vivo Efficacy: Murine Tuberculosis Model cluster_invitro In Vitro Activity: MIC Determination Infection Intratracheal Infection (M. tuberculosis) Treatment Peptide Administration (e.g., this compound, IDR-1018) Infection->Treatment Endpoint Endpoint Analysis (e.g., 15 & 30 days) Treatment->Endpoint CFU Bacterial Load (CFU) in Lungs Endpoint->CFU Histo Histopathology (Pneumonic Area) Endpoint->Histo SerialDilution Serial Dilution of Peptides Inoculation Bacterial Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Determination Incubation->MIC_Reading

References

Comparative Analysis of Idr-HH2 Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the immunomodulatory and antimicrobial activities of the synthetic peptide Idr-HH2. This report synthesizes available experimental data to compare its efficacy in various cell types, details relevant experimental protocols, and visualizes the key signaling pathways involved.

The synthetic peptide this compound, an innate defense regulator (IDR), has demonstrated a range of biological activities, primarily centered on modulating the host's innate immune response and exhibiting direct antimicrobial effects. This guide provides a comparative overview of its activity in different cell lines, including monocytes, THP-1 cells, neutrophils, and peripheral blood mononuclear cells (PBMCs), based on published research.

Quantitative Assessment of this compound Bioactivity

To facilitate a clear comparison of this compound's efficacy across different cell types and assays, the following table summarizes the available quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Cell Line/OrganismAssay TypeParameter MeasuredThis compound ConcentrationObserved EffectReference
Human PBMCsChemokine InductionMCP-1 Secretion20 µg/mL~12,500 pg/mL[1]
Human PBMCsChemokine InductionGro-α Secretion20 µg/mL~10,000 pg/mL[1]
Pseudomonas aeruginosaAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)75 µg/mLInhibition of bacterial growth[2]
Staphylococcus aureusAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)38 µg/mLInhibition of bacterial growth[2]
Mycobacterium tuberculosisAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)15-30 µg/mLInhibition of bacterial growth[3][4]
Human Monocytes / THP-1 cellsCell AdhesionAdhesion to FibronectinNot specifiedPromotes adhesion[2]
Human NeutrophilsCell AdhesionAdhesion to Endothelial CellsNot specifiedEnhances adhesion[5]
Human NeutrophilsCell MigrationChemotaxisNot specifiedInduces migration[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound.

Chemokine Induction Assay in Human PBMCs

This protocol is designed to quantify the secretion of chemokines, such as MCP-1 and Gro-α, from human PBMCs upon stimulation with this compound.

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard procedures.

  • Cell Culture: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the PBMCs in a 96-well tissue culture plate at a density of 1 x 10^6 cells/mL.

  • Stimulation: Add this compound to the desired final concentration (e.g., 20 µg/mL). Include an untreated control group (vehicle only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification by ELISA: Measure the concentration of MCP-1 and Gro-α in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

THP-1 Monocyte Adhesion Assay

This assay quantifies the adhesion of the human monocytic cell line THP-1 to an extracellular matrix protein, fibronectin, as influenced by this compound.

  • Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C. On the day of the assay, wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Labeling (Optional): For fluorometric detection, label the THP-1 cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

  • Stimulation: Resuspend the THP-1 cells in serum-free medium and treat with various concentrations of this compound for a specified period (e.g., 30-60 minutes).

  • Adhesion: Add the this compound-treated THP-1 cells to the fibronectin-coated wells and incubate for 30-90 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

  • Quantification:

    • Microscopy: If unlabeled, fix and stain the adherent cells (e.g., with Crystal Violet) and count them under a microscope.

    • Fluorometry: If fluorescently labeled, lyse the cells and measure the fluorescence of the lysate using a plate reader.

Signaling Pathways and Experimental Workflow

The biological effects of this compound are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G cluster_0 Experimental Workflow: Chemokine Induction Assay A Isolate Human PBMCs B Seed cells in 96-well plate A->B C Stimulate with this compound B->C D Incubate for 18-24h C->D E Collect Supernatant D->E F Quantify Chemokines (ELISA) E->F

Workflow for Chemokine Induction Assay.

G cluster_1 This compound Signaling Pathways IdrHH2 This compound Receptor Cell Surface Receptor(s) IdrHH2->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) Akt->TranscriptionFactors MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK MAPK->TranscriptionFactors CellularResponses Cellular Responses (Chemokine Production, Adhesion, Migration) TranscriptionFactors->CellularResponses

This compound Signaling Pathways.

Concluding Remarks

This compound is a promising immunomodulatory peptide with demonstrated activity in various immune cell types. The available data indicate its potential in enhancing host defense mechanisms through the induction of chemokines and promotion of cell adhesion and migration. These effects are primarily mediated through the activation of the PI3K-Akt and MAPK signaling pathways. While the peptide also exhibits direct antimicrobial properties, its immunomodulatory functions appear to be a key aspect of its therapeutic potential.

For future research, a systematic cross-validation of this compound's activity across a broader panel of cell lines using standardized assays would be highly valuable. This would enable a more direct and robust comparison of its potency and efficacy in different cellular contexts, further elucidating its mechanism of action and informing its potential clinical applications. Researchers are encouraged to utilize the provided protocols as a foundation for such comparative studies.

References

Benchmarking Idr-HH2: A Comparative Guide to Immunomodulatory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics, innate defense regulator (IDR) peptides have emerged as a promising class of molecules. This guide provides a comprehensive benchmark analysis of Idr-HH2 against other well-characterized immunomodulatory peptides, IDR-1002 and IDR-1018. The data presented herein is compiled from preclinical studies to facilitate an objective comparison of their performance and to provide detailed experimental context.

Quantitative Performance Analysis

The following tables summarize the key performance indicators of this compound, IDR-1002, and IDR-1018 across various in vitro and in vivo assays.

In Vitro Immunomodulatory and Antimicrobial Activity
ParameterThis compoundIDR-1002IDR-1018Reference
MCP-1 (CCL2) Induction (ng/mL) in human PBMCs 19.86.525.4[1]
Gro-α (CXCL1) Induction (ng/mL) in human PBMCs 12.515.218.7[1]
TNF-α Suppression (% reduction of LPS-induced TNF-α) 45%50%60%[1]
Antimicrobial Activity (MIC, µg/mL) vs. M. tuberculosis 29.3 ± 11.829.3 ± 11.816 ± 5.4[2]
Antimicrobial Activity (MIC, µg/mL) vs. S. aureus 38Not ReportedNot ReportedMedchemExpress
Antimicrobial Activity (MIC, µg/mL) vs. P. aeruginosa 75Not ReportedNot ReportedMedchemExpress

Note: All in vitro immunomodulatory data was obtained using a peptide concentration of 20 µg/mL in human peripheral blood mononuclear cells (PBMCs).[1]

In Vivo Efficacy in a Murine Model of Tuberculosis

A murine model of late progressive pulmonary tuberculosis was utilized to assess the therapeutic potential of the IDR peptides. Mice were infected with Mycobacterium tuberculosis (H37Rv or a multidrug-resistant strain) and treatment was initiated after 60 days. Peptides were administered intratracheally three times per week at a dose of approximately 1 mg/kg.

ParameterThis compoundIDR-1002IDR-1018Reference
Reduction in Lung Bacillary Loads (log10 CFU) vs. Control (H37Rv strain) Significant reductionNo significant reductionSignificant reduction
Reduction in Pneumonic Area (%) vs. Control (H37Rv strain) Significant reductionNo significant reductionSignificant reduction
Reduction in Lung Bacillary Loads vs. Control (MDR strain) Significant reductionNot ReportedSignificant reduction
Reduction in Pneumonic Area (%) vs. Control (MDR strain) Significant reductionNot ReportedSignificant reduction

Signaling Pathways

The immunomodulatory effects of these peptides are mediated through the activation of specific intracellular signaling pathways.

MAPK Signaling Pathway

This compound, IDR-1002, and IDR-1018 have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway in human neutrophils, which is crucial for chemokine production. This activation involves the phosphorylation of key kinases: ERK, JNK, and p38.

MAPK_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Gene_Expression Chemokine Gene Expression Transcription_Factors->Gene_Expression Induces IDR_Peptide This compound / IDR-1002 / IDR-1018 IDR_Peptide->Receptor

MAPK signaling pathway activated by IDR peptides.
PI3K-Akt Signaling Pathway

IDR-1002 enhances monocyte migration and adhesion to fibronectin by activating the Phosphoinositide 3-Kinase (PI3K)-Akt pathway, leading to the activation of β1-integrins.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cyto Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Integrin_Signaling Downstream Signaling Akt->Integrin_Signaling Phosphorylates Integrin_Activation β1-Integrin Activation Integrin_Signaling->Integrin_Activation Leads to IDR-1002 IDR-1002 IDR-1002->Receptor

PI3K-Akt signaling pathway activated by IDR-1002.

Experimental Protocols

In Vitro Chemokine Induction in Human PBMCs
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Peptide Stimulation: this compound, IDR-1002, or IDR-1018 is added to the cell cultures at a final concentration of 20 µg/mL. A vehicle control (e.g., sterile saline) is also included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.

  • Chemokine Quantification: The concentrations of MCP-1 and Gro-α in the supernatants are measured using a specific enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

In Vivo Murine Model of Tuberculosis

TB_Workflow Infection Infection of BALB/c mice with M. tuberculosis (H37Rv or MDR strain) via aerosol exposure Incubation Incubation for 60 days to establish late progressive pulmonary tuberculosis Infection->Incubation Treatment Intratracheal administration of IDR peptides (32 µg in 100 µL saline) 3 times per week Incubation->Treatment Evaluation_15 Evaluation at 15 days of treatment Treatment->Evaluation_15 Evaluation_30 Evaluation at 30 days of treatment Treatment->Evaluation_30 Endpoint Endpoint Analysis: - Lung bacillary load (CFU counting) - Histopathology (pneumonic area) Evaluation_15->Endpoint Evaluation_30->Endpoint

Workflow for the in vivo tuberculosis study.
  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used for the study.

  • Infection: Mice are infected via the respiratory route with a low dose of Mycobacterium tuberculosis H37Rv or a multidrug-resistant clinical isolate using an aerosol exposure chamber.

  • Disease Progression: The infection is allowed to progress for 60 days to establish a state of late progressive pulmonary tuberculosis.

  • Treatment Regimen: Mice are randomly assigned to treatment groups (this compound, IDR-1002, IDR-1018, or a saline control). Peptides are administered intratracheally at a dose of 32 µg in 100 µL of saline, three times per week.

  • Monitoring: The health of the animals is monitored throughout the treatment period.

  • Endpoint Analysis: At 15 and 30 days post-treatment initiation, subgroups of mice from each group are euthanized.

  • Bacterial Load Determination: The lungs are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H10 agar (B569324) to determine the number of colony-forming units (CFU).

  • Histopathology: A portion of the lung tissue is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The percentage of the lung surface area with pneumonia is quantified using automated morphometry.

This guide provides a foundational comparison of this compound with IDR-1002 and IDR-1018. The presented data and protocols are intended to aid researchers in their evaluation and potential application of these immunomodulatory peptides in various therapeutic contexts.

References

Safety Operating Guide

Navigating the Safe Disposal of Idr-HH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of novel compounds like the immunomodulatory peptide Idr-HH2 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of research-grade peptides and biological materials provide a clear framework for its safe handling and disposal. This guide offers a step-by-step operational plan to ensure the safe management of this compound waste, aligning with general laboratory safety protocols.

Core Principles for this compound Disposal

Given that this compound is an immunomodulatory peptide intended for research purposes, it should be managed as a potentially biohazardous or chemical waste.[1][2] The primary objective is to decontaminate or neutralize any potential biological or chemical activity before the material enters the general waste stream.[1][2] Adherence to institutional and local regulations is paramount, and consultation with your organization's Environmental Health and Safety (EHS) department is strongly recommended before initiating any disposal procedures.

Quantitative Data Summary for Laboratory Waste Streams

The following table summarizes the general characteristics and disposal pathways for different types of laboratory waste that may be generated during research involving this compound.

Waste StreamDescriptionRecommended Disposal ContainerTreatment/Disposal Pathway
Solid this compound Waste Unused or expired pure peptide, contaminated labware (e.g., microfuge tubes, pipette tips, gloves).Labeled, sealed, and puncture-resistant chemical waste container.Collection by institutional EHS for incineration or other approved chemical waste treatment methods.
Liquid this compound Waste Solutions containing this compound, cell culture media with the peptide, supernatant from experiments.Labeled, leak-proof, and chemically compatible liquid waste container.Chemical inactivation followed by collection by EHS, or autoclaving if the peptide is in a biological medium and known to be heat-labile without producing hazardous byproducts.
Sharps Contaminated with this compound Needles, syringes, glass Pasteur pipettes, or any sharp object that has come into contact with this compound.Puncture-resistant, leak-proof sharps container with a biohazard symbol.[1]Autoclaving followed by disposal as medical waste, or direct collection by EHS for incineration.
General Lab Waste Uncontaminated personal protective equipment (PPE), packaging materials.Regular trash receptacle.Standard municipal waste stream.

Experimental Protocols for Waste Decontamination

While specific protocols for this compound inactivation are not available, general methods for peptide and biological waste decontamination are applicable.

Chemical Inactivation of Liquid Waste
  • Preparation: Work within a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inactivation: To the liquid waste containing this compound, add a freshly prepared 10% (v/v) bleach solution to achieve a final concentration of at least 1% bleach.

  • Contact Time: Gently mix and allow the solution to stand for a minimum of 30 minutes to ensure complete inactivation.

  • Neutralization (if required): Depending on local regulations, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate (B1220275) before collection by EHS.

  • Storage: Transfer the treated waste to a properly labeled hazardous waste container for collection.

Autoclaving of Solid and Liquid Biohazardous Waste
  • Packaging: Place contaminated solids (e.g., pipette tips, culture plates) in an autoclavable biohazard bag. For liquids, use a vented, autoclavable container. Do not tightly seal containers to prevent pressure buildup.

  • Autoclave Cycle: Process the waste using a validated autoclave cycle, typically at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be adjusted based on the volume and density of the waste.

  • Verification: Use autoclave indicator tape or biological indicators to confirm that the sterilization parameters have been met.

  • Disposal: Once cooled, the autoclaved waste can typically be disposed of in the regular trash, provided it does not contain other hazardous chemicals. Always follow your institution's specific policies.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound waste.

Idr_HH2_Disposal_Workflow cluster_start Waste Generation cluster_assessment Waste Assessment cluster_pathways Disposal Pathways cluster_treatment Treatment & Collection start This compound Waste Generated assess Assess Waste Type start->assess solid Solid Waste assess->solid Solid liquid Liquid Waste assess->liquid Liquid sharps Sharps assess->sharps Sharps solid_treat Package in Labeled Chemical Waste Container solid->solid_treat liquid_treat Chemical Inactivation or Autoclave liquid->liquid_treat sharps_treat Place in Sharps Container sharps->sharps_treat collect Arrange for EHS Pickup solid_treat->collect liquid_treat->collect sharps_treat->collect

Caption: Decision workflow for this compound waste segregation and disposal.

Liquid_Waste_Treatment_Detail start Liquid this compound Waste ppe Don Appropriate PPE (Fume Hood) start->ppe inactivate Add 10% Bleach (30 min contact time) ppe->inactivate neutralize Neutralize (if required) inactivate->neutralize container Transfer to Labeled Liquid Waste Container neutralize->container ehs Store for EHS Pickup container->ehs

References

Essential Safety and Logistical Information for Handling Idr-HH2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Idr-HH2 is a synthetic peptide intended for laboratory research use only. The full toxicological and hazardous properties of this substance have not been thoroughly investigated. Therefore, it is imperative to handle this compound with caution, treating it as a potentially hazardous material. The following guidelines are based on best practices for handling synthetic peptides in a laboratory setting and are intended to provide essential safety and logistical information.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against splashes of solutions and airborne powder.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Gloves should be changed immediately if they become contaminated.[1]
Respiratory Protection Fume Hood or Biosafety CabinetMandatory when handling lyophilized this compound powder to prevent inhalation, as fine powders can easily become airborne.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Receiving and Initial Storage:

  • Upon receipt, inspect the container for any damage.

  • For long-term storage, lyophilized this compound should be stored at -20°C or preferably -80°C, protected from light and moisture.[2][3]

Preparation for Use (Reconstitution):

  • Before opening, allow the sealed container of lyophilized this compound to equilibrate to room temperature in a desiccator.[2] This prevents condensation from forming inside the vial, which can degrade the peptide.[2]

  • Weigh the desired amount of peptide quickly in a designated, clean area, preferably within a chemical fume hood to minimize inhalation risk.[1]

  • Reseal the container tightly and return it to the appropriate cold storage.[2]

  • To reconstitute, add the appropriate sterile solvent (e.g., sterile distilled water, a buffer appropriate for your experiment) to the vial. Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, as this can cause the peptide to aggregate.

Handling of this compound Solutions:

  • Clearly label all solutions with the peptide name, concentration, date, and your initials.

  • When not in use, store peptide solutions at 4°C for short-term storage or, for longer-term storage, create single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4]

Quantitative Data Summary

The following tables provide general data for the storage and stability of synthetic peptides like this compound. Specific stability data for this compound is not publicly available.

Storage Recommendations

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C to -80°CSeveral yearsProtect from moisture and light.[3]
In Solution4°CShort-term (days to weeks)Use sterile buffers; stability is sequence-dependent.[4]
In Solution (Aliquots)-20°C to -80°CMonthsAvoid repeated freeze-thaw cycles.[2][4]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all materials that have come into contact with this compound in a dedicated, clearly labeled hazardous waste container.[1] This includes:

    • Unused or expired lyophilized peptide.

    • Excess peptide solutions.

    • Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[5]

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's Environmental Health and Safety (EH&S) department.

  • Storage of Waste: Store the sealed hazardous waste container in a designated and secure area within the laboratory, away from general lab traffic.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EH&S department.[1] Do not dispose of this compound waste in the regular trash or down the drain.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Idr_HH2_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Equilibrate Vial Equilibrate Vial Prepare Workspace->Equilibrate Vial Weigh Powder Weigh Powder Equilibrate Vial->Weigh Powder Reconstitute Peptide Reconstitute Peptide Weigh Powder->Reconstitute Peptide Perform Experiment Perform Experiment Reconstitute Peptide->Perform Experiment Store Aliquots Store Aliquots Perform Experiment->Store Aliquots Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Store Aliquots->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container EH&S Pickup EH&S Pickup Label Waste Container->EH&S Pickup End End EH&S Pickup->End Start Start Start->Don PPE

Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.